Product packaging for 4-Chloro-1H-pyrazolo[3,4-b]pyridine(Cat. No.:CAS No. 29274-28-0)

4-Chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1362519
CAS No.: 29274-28-0
M. Wt: 153.57 g/mol
InChI Key: AKWQSKVILVJWPC-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazolo[3,4-b]pyridine (CAS RN: 29274-28-0) is a high-purity, crystalline chemical compound serving as a versatile scaffold and key synthetic intermediate in medicinal chemistry and organic synthesis . With a molecular formula of C 6 H 4 ClN 3 and a molecular weight of 153.57 g/mol, it is particularly valued in drug discovery for its role as a precursor in nucleophilic substitution reactions, where the chlorine atom can be readily displaced to introduce new functional groups . This compound is characterized as a white to light yellow powder or crystal with a melting point of 147 °C . Computational pharmacology profiling predicts that it has high gastrointestinal absorption and can cross the blood-brain barrier, suggesting potential utility in developing central nervous system (CNS)-active agents . It is also predicted to be an inhibitor of the cytochrome P450 1A2 enzyme . The compound complies with multiple drug-likeness filters, including Lipinski's and Veber's rules, indicating favorable properties for a lead compound in pharmaceutical research . Please handle with care according to the provided Safety Data Sheet. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B1362519 4-Chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 29274-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrazolo[3,4-b]pyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQSKVILVJWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309670
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-28-0
Record name 29274-28-0
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Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridine
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Record name 4-chloro-1H-pyrazolo[3,4-b]pyridine
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Foundational & Exploratory

Spectroscopic Characterization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents predicted data, general experimental protocols, and data from closely related analogs to serve as a valuable reference for researchers in the field.

Compound Overview

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to purines and other biologically active molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and further development.

Chemical Structure:

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem[1]
Molecular Weight 153.57 g/mol Abovchem[2]
CAS Number 29274-28-0Abovchem[2]
Appearance Solid (predicted)Sigma-Aldrich[3]
Storage RefrigeratorSigma-Aldrich[3]

Mass Spectrometry

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺ 154.0167
[M+Na]⁺ 175.9986
[M+K]⁺ 191.9725
[M-H]⁻ 152.0021
Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Although specific experimental ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature, data for structurally related pyrazolopyridine derivatives can provide valuable insights into expected chemical shifts and coupling patterns.

Note: The following tables present data for analogous compounds and should be used as a reference for predicting the spectral features of this compound.

Table 3: ¹H NMR Data for Representative Pyrazolo[3,4-b]pyridine Analogs

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine CDCl₃8.45 (dd, J = 4.7, 1.5 Hz, 1H), 7.11 (dd, J = 4.7, 0.7 Hz, 1H), 2.65 (s, 3H)
4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CDCl₃10.21 (s, 1H), 8.80 (s, 1H), 8.25 (s, 1H), 4.50 (q, J = 7.3 Hz, 2H), 1.59 (t, J = 7.3 Hz, 3H)

Table 4: ¹³C NMR Data for Representative Pyrazolo[3,4-b]pyridine Analogs

CompoundSolventChemical Shifts (δ, ppm)
4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine CDCl₃152.0, 148.8, 142.1, 120.2, 117.2, 11.4
4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CDCl₃188.9, 154.1, 149.9, 143.2, 133.2, 122.1, 118.9, 42.0, 15.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C=N, C=C, and C-Cl bonds.

Table 5: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (pyrazole) 3100 - 3300
C-H stretch (aromatic) 3000 - 3100
C=N stretch (pyridine & pyrazole) 1620 - 1680
C=C stretch (aromatic) 1450 - 1600
C-Cl stretch 700 - 850

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available. The following are generalized procedures for the characterization of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilution may be necessary depending on the ionization technique.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements for elemental composition determination.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or ATR crystal.

    • Record the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized heterocyclic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization.

Signaling Pathways and Logical Relationships

As this compound is a synthetic compound, its involvement in specific biological signaling pathways is not inherently defined. However, its structural similarity to purine analogs suggests potential interactions with enzymes that utilize purines as substrates, such as kinases or polymerases. The following diagram illustrates a hypothetical logical relationship for screening this compound as a kinase inhibitor.

Kinase_Inhibitor_Screening Compound This compound Assay In Vitro Kinase Assay Compound->Assay Target_Kinase Target Kinase Target_Kinase->Assay ATP ATP ATP->Assay Substrate Substrate Substrate->Assay Phosphorylated_Substrate Phosphorylated Substrate Assay->Phosphorylated_Substrate No Inhibition No_Reaction Inhibition of Phosphorylation Assay->No_Reaction Inhibition

Caption: Hypothetical screening of this compound as a kinase inhibitor.

References

Spectroscopic Analysis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. Understanding the precise molecular structure and electronic environment is crucial for the rational design and development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data for this compound, including experimental protocols and data interpretation.

Molecular Structure

The structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is essential for the correct assignment of NMR signals.

Caption: Molecular Structure of this compound.

¹H and ¹³C NMR Spectral Data

Regrettably, a comprehensive, experimentally verified, and published dataset for the ¹H and ¹³C NMR spectra of this compound could not be located in the publicly available scientific literature and chemical databases. While spectral data for numerous derivatives and isomers are available, the specific data for the parent compound remains elusive.

For the purpose of this guide, and to provide a framework for researchers working with this compound, a hypothetical but realistic set of NMR data is presented below. These values are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy for heterocyclic systems. Researchers should verify this data with their own experimental results.

Predicted ¹H NMR Spectral Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H38.2 - 8.4s-
H57.3 - 7.5d5.0 - 6.0
H68.5 - 8.7d5.0 - 6.0
NH (pyrazole)13.0 - 14.0br s-
Predicted ¹³C NMR Spectral Data
Carbon AssignmentChemical Shift (δ, ppm)
C3135 - 140
C3a115 - 120
C4148 - 152
C5118 - 122
C6150 - 154
C7a145 - 150

Experimental Protocols

A standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is suitable for variable temperature studies. Deuterated chloroform (CDCl₃) can also be used, but the solubility of the compound should be checked beforehand.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, may be required due to the low natural abundance of ¹³C.

Data Processing and Interpretation Workflow

The following diagram illustrates a typical workflow for processing and interpreting the acquired NMR data.

NMR_Workflow cluster_processing Data Processing cluster_interpretation Data Interpretation Fourier_Transform Fourier Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration Baseline_Correction->Integration Peak_Picking Peak Picking Integration->Peak_Picking Chemical_Shift_Analysis Chemical Shift Analysis Peak_Picking->Chemical_Shift_Analysis Coupling_Constant_Analysis Coupling Constant Analysis Chemical_Shift_Analysis->Coupling_Constant_Analysis 2D_NMR_Analysis 2D NMR Analysis (COSY, HSQC, HMBC) Coupling_Constant_Analysis->2D_NMR_Analysis Structure_Elucidation Structure Elucidation 2D_NMR_Analysis->Structure_Elucidation NMR_Acquisition NMR Data Acquisition NMR_Acquisition->Fourier_Transform

Caption: Workflow for NMR Data Processing and Interpretation.

Signaling Pathways and Logical Relationships

While this document focuses on the spectral characterization of a single molecule, it is important to understand the context in which this data is used. For drug development professionals, the structural information derived from NMR is a critical input for understanding how a molecule might interact with biological targets. The diagram below illustrates a simplified logical relationship between structural data and its application in drug discovery.

Drug_Discovery_Logic NMR_Data 1H and 13C NMR Data Structure_Confirmation Structure Confirmation & Elucidation NMR_Data->Structure_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Structure_Confirmation->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Logical Flow from NMR Data to Drug Discovery.

Conclusion

Mass spectrometry analysis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine and its fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a proposed fragmentation pathway based on established principles of mass spectrometry and data from analogous structures, including the parent 1H-pyrazolo[3,4-b]pyridine and chlorinated pyridine derivatives.

Introduction

This compound is a bicyclic aromatic compound containing a fused pyrazole and pyridine ring system. The presence of a chlorine atom and multiple nitrogen atoms makes mass spectrometry an ideal technique for its structural elucidation and quantification. This guide outlines the expected behavior of this molecule under common mass spectrometry conditions, particularly Electron Ionization (EI), and provides detailed experimental protocols for its analysis.

Proposed Mass Spectrometry Analysis

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. The analysis of this compound is expected to reveal a characteristic molecular ion peak and a series of fragment ions resulting from the successive loss of neutral molecules and radicals.

Predicted Mass Spectral Data

The following table summarizes the predicted quantitative data for the major ions expected in the mass spectrum of this compound. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in characteristic isotopic patterns for chlorine-containing fragments (M+ and M+2 peaks).

Proposed Fragment Ion Chemical Formula m/z (³⁵Cl) m/z (³⁷Cl) Proposed Neutral Loss
Molecular Ion [M]⁺C₆H₄ClN₃⁺153155-
[M - H]⁺C₆H₃ClN₃⁺152154H
[M - Cl]⁺C₆H₄N₃⁺118-Cl
[M - HCN]⁺C₅H₄ClN₂⁺126128HCN
[M - Cl - HCN]⁺C₅H₄N₂⁺91-Cl, HCN
[M - 2HCN]⁺C₄H₃ClN⁺991012HCN
[C₄H₃N]⁺C₄H₃N⁺65-Cl, 2HCN
Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions. The primary proposed pathways involve the loss of a chlorine radical, the sequential loss of hydrogen cyanide (HCN) from the pyrazole and pyridine rings, or a combination of these processes.

Fragmentation_Pathway M [C₆H₄ClN₃]⁺˙ m/z 153/155 F1 [C₆H₄N₃]⁺ m/z 118 M->F1 - Cl F2 [C₅H₄ClN₂]⁺˙ m/z 126/128 M->F2 - HCN F3 [C₅H₃N₂]⁺ m/z 91 F1->F3 - HCN F2->F3 - Cl F4 [C₄H₃ClN]⁺˙ m/z 99/101 F2->F4 - HCN F5 [C₄H₂N]⁺ m/z 64 F4->F5 - Cl

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Dissolve the solid this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for less volatile compounds or when analyzing complex mixtures.

Sample Preparation:

  • Dissolve the solid this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

Instrumentation and Parameters:

  • Liquid Chromatograph:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with 5% B.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Scan Range: m/z 50-500.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing P1 Weigh Solid Compound P2 Dissolve in Solvent P1->P2 P3 Dilute to Working Concentration P2->P3 P4 Filter Sample P3->P4 A1 Inject into GC-MS or LC-MS P4->A1 A2 Ionization (EI or ESI) A1->A2 A3 Mass Analysis A2->A3 A4 Detection A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Structural Elucidation D3->D4

General workflow for MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While direct experimental data is not widely published, the proposed fragmentation pathways and detailed experimental protocols offer a robust starting point for researchers. The characteristic isotopic signature of chlorine, combined with the predictable fragmentation of the pyrazolopyridine core, should allow for confident identification and structural analysis of this compound and its derivatives in various research settings.

Solubility of 4-Chloro-1H-pyrazolo[3,4-b]pyridine in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various bioactive molecules. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective use in synthesis, purification, formulation, and biological screening assays. This technical guide provides an overview of the solubility of this compound, outlines detailed experimental protocols for solubility determination, and presents a general workflow for these procedures.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers standardized methods for researchers to determine its solubility in their specific laboratory contexts.

Data Presentation: Solubility in Common Laboratory Solvents

The following table provides a template for documenting the solubility of this compound. Researchers can utilize this structure to record their own experimental findings.

SolventChemical FormulaTypeObserved Solubility (mg/mL at 25°C)Notes
WaterH₂OProtic, PolarData not available
EthanolC₂H₅OHProtic, PolarData not available
MethanolCH₃OHProtic, PolarData not available
Dimethyl Sulfoxide(CH₃)₂SOAprotic, PolarData not availableOften used as a solvent for stock solutions in biological assays.
N,N-Dimethylformamide(CH₃)₂NCHAprotic, PolarData not available
Acetone(CH₃)₂COAprotic, PolarData not available
AcetonitrileCH₃CNAprotic, PolarData not available
DichloromethaneCH₂Cl₂Aprotic, NonpolarData not available
ChloroformCHCl₃Aprotic, NonpolarData not available
Ethyl AcetateCH₃COOC₂H₅Aprotic, Moderately PolarData not available
TetrahydrofuranC₄H₈OAprotic, PolarData not available
TolueneC₇H₈Aprotic, NonpolarData not available
HexanesC₆H₁₄Aprotic, NonpolarData not available

Experimental Protocols

The determination of solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic solubility being more common in early-stage high-throughput screening and thermodynamic solubility being more relevant for later-stage development and formulation.

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_mixing Mixing & Equilibration cluster_separation Separation cluster_analysis Analysis compound Weigh Compound mix Add Solvent to Compound compound->mix solvent Select & Measure Solvent solvent->mix equilibrate Shake/Vortex at Controlled Temp. mix->equilibrate separate Centrifuge or Filter equilibrate->separate analyze Analyze Supernatant/Filtrate (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Concentration analyze->calculate

Caption: General workflow for experimental solubility determination.

Kinetic Solubility Assay Protocol

This method is rapid and suitable for high-throughput screening. It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • Multichannel pipettes

  • Plate shaker

  • UV/Vis microplate reader or nephelometer

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).[1]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.

    • UV/Vis Spectroscopy: After allowing any precipitate to settle (or after centrifugation of the plate), measure the absorbance of the supernatant at the compound's λ_max. A deviation from the linear relationship between absorbance and concentration indicates precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Thermodynamic Solubility Assay (Shake-Flask Method) Protocol

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent under thermodynamic equilibrium.

Materials:

  • This compound (solid)

  • Selected laboratory solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period, typically 24-48 hours, to ensure that equilibrium is reached.[2]

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For finer particles, centrifuge the vial at a high speed to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using HPLC or UV/Vis spectrophotometry.

    • Construct a calibration curve from the standards.

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While readily available quantitative data is limited, the experimental protocols detailed in this guide provide a robust framework for researchers to determine its solubility in a variety of common laboratory solvents. Accurate and consistent solubility data will facilitate the seamless integration of this versatile compound into synthetic workflows and biological screening campaigns, ultimately accelerating the drug discovery process.

References

Physical and chemical properties of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a fused pyrazole and pyridine ring system, serves as a versatile scaffold for the synthesis of a wide range of functionalized molecules. The pyrazolo[3,4-b]pyridine core is a known "privileged scaffold" found in numerous biologically active compounds, including kinase inhibitors and antiviral agents[1][2][3].

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, reactivity, and applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The pyrazolo[3,4-b]pyridine system can exist in two tautomeric forms, the 1H- and 2H-isomers; however, computational studies have shown the 1H-tautomer to be significantly more stable[4][5].

General Information and Identifiers

This section summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 29274-28-0[6][7]
Molecular Formula C₆H₄ClN₃[6][7][8]
Molecular Weight 153.57 g/mol [6][7][8]
IUPAC Name This compound
Synonym 5-chloro-2,8,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene[8]
InChI Key AKWQSKVILVJWPC-UHFFFAOYSA-N[]
Canonical SMILES C1=CN=C2C(=C1Cl)C=NN2[8][]
MDL Number MFCD11846313[7][10]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Most of the quantitative data available are based on computational predictions.

PropertyValueSource(s)
Physical Form Solid
Purity ≥97% - 98%[6][8]
Boiling Point 194.5 ± 50.0 °C (Predicted)[]
XlogP 1.4 - 1.6113 (Predicted)[8][11]
Topological Polar Surface Area (TPSA) 41.57 Ų (Predicted)[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]
Rotatable Bonds 0[8]

Spectral Data

While specific spectral data files are not publicly available in the search results, various suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request for their products[10][12].

Data TypeDescription
¹H NMR Expected signals would correspond to the protons on the pyridine and pyrazole rings.
¹³C NMR Expected signals would correspond to the six carbon atoms in the bicyclic system.
Mass Spectrometry (MS) Predicted monoisotopic mass is 153.00937 Da. Expected adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻[11].

Synthesis and Reactivity

The synthesis of the this compound scaffold is a critical step for further chemical elaboration.

Synthesis

A common and effective method for synthesizing 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines is the Gould-Jacobs reaction [4][5]. This reaction typically involves the condensation of a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃)[4]. Other synthetic strategies involve building the pyrazole ring onto a pre-existing substituted pyridine, or conversely, forming the pyridine ring from a substituted pyrazole[5][13].

Synthesis_Workflow A 3-Aminopyrazole C Condensation & Cyclization A->C B Diethyl 2-(ethoxymethylene)malonate B->C D 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine Intermediate C->D Heat (Ethanol, reflux) E Chlorination (POCl3) D->E F This compound E->F

Caption: Generalized workflow for the Gould-Jacobs synthesis of the target compound.

Reactivity

The primary site of reactivity on this compound is the chlorine atom at the C4 position. This chloro group acts as a good leaving group, making the compound an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents. For instance, it readily reacts with anilines and other amines, often catalyzed by palladium complexes (e.g., Buchwald-Hartwig amination), to form 4-amino-substituted pyrazolopyridine derivatives[2][14]. This reactivity is fundamental to its role as a versatile intermediate in the synthesis of compound libraries for drug discovery[1][14].

Reactivity_Diagram Core This compound Prod1 4-Amino Derivatives Core->Prod1 SₙAr (e.g., Buchwald-Hartwig) Prod2 4-Thioether Derivatives Core->Prod2 SₙAr Prod3 4-Ether Derivatives Core->Prod3 SₙAr Nuc1 Amines (R-NH2) Nuc1->Prod1 Nuc2 Thiols (R-SH) Nuc2->Prod2 Nuc3 Alcohols (R-OH) Nuc3->Prod3 Library Biologically Active Compound Library Prod1->Library Prod2->Library Prod3->Library

Caption: Reactivity of the C4-chloro position for generating diverse derivatives.

Biological and Pharmacological Context

The pyrazolo[3,4-b]pyridine scaffold is prevalent in modern drug discovery. Derivatives have shown a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties[1][3].

  • Kinase Inhibition: The scaffold is a key component of various kinase inhibitors. For example, derivatives have been designed and synthesized as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cancer[2].

  • Antiviral Activity: Certain modified pyrazolo[3,4-b]pyridines have been investigated as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) enzyme[1].

  • Antiprotozoal Agents: Derivatives have been synthesized and tested for potential antimalarial and anti-Leishmania activity[14].

  • Covalent Modifiers: The electrophilic nature of the 4-chloro substituent has been exploited to design covalent inhibitors that target cysteine residues in proteins[15].

Safety and Handling

This compound is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.

Safety AspectInformationSource(s)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage Store in a refrigerator (2-8°C), under an inert atmosphere[10]
Shipping Temperature Room Temperature

Experimental Protocols (Cited Methodologies)

Gould-Jacobs Reaction for Scaffold Synthesis (Representative Protocol)

This protocol is a generalized representation based on the Gould-Jacobs reaction described in the literature[4].

  • Condensation: A solution of 3-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a suitable solvent, such as ethanol, is heated at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The intermediate from the condensation step is typically cyclized at a higher temperature, often in a high-boiling solvent like Dowtherm A, to yield the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative.

  • Chlorination: The dried 4-hydroxy intermediate is treated with an excess of phosphorus oxychloride (POCl₃), often with gentle heating.

  • Work-up: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The pH is adjusted to be neutral or slightly basic, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Nucleophilic Aromatic Substitution with an Aniline (Representative Protocol)

This protocol is a generalized representation for the synthesis of 4-anilino derivatives, a common follow-up reaction[2][14].

  • Reaction Setup: In a reaction vessel, this compound (1.0 eq), the desired aniline derivative (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) are combined.

  • Solvent and Atmosphere: The vessel is purged with an inert gas (e.g., Argon or Nitrogen), and a dry, degassed solvent (e.g., dioxane or toluene) is added.

  • Heating: The reaction mixture is heated to a temperature between 80-120 °C and stirred until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: The mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through celite to remove the catalyst. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 4-anilino-1H-pyrazolo[3,4-b]pyridine derivative.

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and reactivity. Its stable 1H-pyrazolo[3,4-b]pyridine core, combined with the reactive C4-chloro group, makes it an essential building block for constructing libraries of complex molecules. The demonstrated utility of its derivatives as potent kinase inhibitors and other biologically active agents ensures its continued importance in the fields of medicinal chemistry and drug discovery. Proper handling and storage are necessary due to its hazardous nature.

References

Tautomeric Forms of Pyrazolo[3,4-b]pyridines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases has made it a versatile framework for the design of a wide array of therapeutic agents, including kinase inhibitors, central nervous system agents, and anti-infectives.[1][2] A critical, yet often overlooked, aspect of the chemistry of N-unsubstituted pyrazolo[3,4-b]pyridines is their existence in tautomeric forms. This guide provides an in-depth exploration of the tautomerism of pyrazolo[3,4-b]pyridines, focusing on their structural characteristics, the factors governing their equilibrium, and the experimental and computational methods used for their study.

Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[1] The position of the proton on the pyrazole ring significantly influences the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule, thereby impacting its biological activity and physicochemical properties.

Tautomeric Forms and Their Relative Stability

The two principal tautomers of the pyrazolo[3,4-b]pyridine core are the 1H- and 2H-isomers, arising from the migration of a proton between the N1 and N2 atoms of the pyrazole ring.

Caption: Prototropic tautomerism in the pyrazolo[3,4-b]pyridine ring system.

Computational studies have consistently shown that the 1H-tautomer is significantly more stable than the 2H-tautomer.[1] AM1 calculations performed by Alkorta and Elguero indicated that the 1H-tautomer is more stable by approximately 37.03 kJ/mol (nearly 9 kcal/mol).[1] This pronounced stability of the 1H-isomer is attributed to the aromatic stabilization of both the pyrazole and pyridine rings, which is not fully realized in the 2H-tautomer.[3] Consequently, the vast majority of synthesized and characterized pyrazolo[3,4-b]pyridines exist predominantly as the 1H-tautomer in both solution and the solid state. The 2H-tautomer is generally favored only in cases where the pyridine ring is not fully aromatic, such as in tetrahydropyridone derivatives.[1]

Quantitative Analysis of Tautomeric Equilibrium

While the qualitative preference for the 1H-tautomer is well-established, quantitative data on the tautomeric equilibrium constant (KT) in solution for a range of substituted pyrazolo[3,4-b]pyridines is not extensively documented in the literature. However, studies on related pyrazolopyridine isomers, such as pyrazolo[3,4-c]pyridines, have demonstrated the utility of low-temperature NMR spectroscopy to quantify the populations of the major and minor tautomers.[4] For instance, in a study of a 7-substituted pyrazolo[3,4-c]pyridine, the ratio of the major (N1-H) to minor (N2-H) tautomer was determined to be 93.5:6.5 at 213 K in a DMF solution.[4]

Table 1: Calculated and Experimental Energy Differences between Tautomers

CompoundMethodΔE (1H - 2H) (kJ/mol)Reference
Pyrazolo[3,4-b]pyridineAM1-37.03[1]

Influence of Substituents and Solvents

The position and electronic nature of substituents on the pyrazolo[3,4-b]pyridine core, as well as the polarity of the solvent, can influence the tautomeric equilibrium.

  • Substituent Effects: Electron-donating and electron-withdrawing groups can modulate the relative basicity of the nitrogen atoms in the pyrazole ring, thereby shifting the tautomeric preference. While systematic quantitative studies on substituted pyrazolo[3,4-b]pyridines are limited, research on other heterocyclic systems has shown that substituents can have a profound impact on tautomeric equilibria.[5]

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the two tautomers. More polar solvents may favor the more polar tautomer. Studies on the related pyrazolo[3,4-b]quinoline system have shown that hydrogen bonding with protic solvents like methanol can significantly influence the absorption and emission spectra, indicating a solvent-dependent tautomeric equilibrium.[6]

Experimental Protocols for Tautomer Characterization

The characterization of pyrazolo[3,4-b]pyridine tautomers relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the protons and carbons in the heterocyclic core are sensitive to the position of the proton on the pyrazole ring.

Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of the pyrazolo[3,4-b]pyridine derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Record the 1H NMR spectrum at a specific temperature (e.g., 298 K). To observe both tautomers, low-temperature NMR experiments (e.g., down to 213 K) may be necessary to slow down the rate of interconversion.[4]

  • Spectral Analysis: Identify the characteristic signals for each tautomer. For the 1H-tautomer, the N-H proton typically appears as a broad singlet at a downfield chemical shift. The chemical shifts of the aromatic protons will also differ between the two tautomers.

  • Quantitative Analysis: If both tautomers are observed, the relative ratio can be determined by integrating the non-overlapping signals corresponding to each tautomer. The equilibrium constant (KT) can then be calculated as the ratio of the integrals.

Table 2: Representative 1H NMR Data for 1H-Pyrazolo[3,4-b]pyridine Derivatives

CompoundSolventH3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)Reference
4-(N,N-dimethylamino)phenyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineCDCl37.26 (s)-8.48 (s)-[7]
4-(9-anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineCDCl37.28 (s)-8.39 (s)-[7]
4-(1-pyrenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineCDCl37.36 (s)-7.89 (s)-[7]
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. The positions of all atoms, including the hydrogen on the pyrazole nitrogen, can be definitively located. Numerous crystal structures of 1H-pyrazolo[3,4-b]pyridine derivatives have been reported, confirming the predominance of this tautomer in the solid state.[1][2]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the pyrazolo[3,4-b]pyridine derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K or 150 K to minimize thermal motion).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The position of the hydrogen atom on the pyrazole nitrogen can be located from the difference Fourier map and refined.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two tautomers will likely have different absorption spectra. By analyzing the changes in the absorption spectrum as a function of solvent polarity or pH, it is possible to infer the position of the tautomeric equilibrium.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of dilute solutions of the pyrazolo[3,4-b]pyridine derivative in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Spectral Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity. Deconvolution of the overlapping spectra of the two tautomers can be performed to estimate their relative concentrations.[8]

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: annulation of a pyrazole ring onto a pre-existing pyridine ring, or construction of a pyridine ring onto a pyrazole precursor. The latter is more common, often involving the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1]

synthesis_workflow cluster_reactants Starting Materials 5_aminopyrazole 5-Aminopyrazole reaction Condensation Reaction 5_aminopyrazole->reaction dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction cyclization Cyclization & Dehydration reaction->cyclization product 1H-Pyrazolo[3,4-b]pyridine cyclization->product

Caption: General synthetic workflow for 1H-pyrazolo[3,4-b]pyridines.

If an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed. The regioselectivity of the reaction is influenced by the relative electrophilicity of the two carbonyl groups.[1]

Logical Relationships in Tautomer Analysis

The study of tautomerism in pyrazolo[3,4-b]pyridines involves a multi-faceted approach, integrating experimental and computational methods to arrive at a comprehensive understanding.

logical_relationships synthesis Synthesis of Pyrazolo[3,4-b]pyridine nmr NMR Spectroscopy (Solution State) synthesis->nmr xray X-ray Crystallography (Solid State) synthesis->xray uvvis UV-Vis Spectroscopy (Solution State) synthesis->uvvis structure Tautomer Structure (1H vs. 2H) nmr->structure equilibrium Tautomeric Equilibrium (K_T) nmr->equilibrium xray->structure uvvis->equilibrium computation Computational Modeling (Gas Phase/Solvent) computation->structure stability Relative Stability (ΔE, ΔG) computation->stability properties Physicochemical & Biological Properties structure->properties equilibrium->properties stability->equilibrium

Caption: Interplay of methods in the study of pyrazolo[3,4-b]pyridine tautomerism.

Conclusion

The tautomerism of pyrazolo[3,4-b]pyridines is a fundamental aspect of their chemistry that has significant implications for their application in drug discovery and materials science. The 1H-tautomer is overwhelmingly the more stable and prevalent form, a fact supported by extensive computational and experimental evidence. However, the potential for the less stable 2H-tautomer to exist in equilibrium, particularly under specific solvent conditions or with certain substitution patterns, should not be disregarded. A thorough understanding and characterization of the tautomeric behavior of this important heterocyclic system are crucial for the rational design of novel molecules with desired properties and biological activities. Further research focusing on the quantitative determination of tautomeric equilibria for a wider range of substituted pyrazolo[3,4-b]pyridines in various solvents would be highly valuable to the scientific community.

References

The Emerging Therapeutic Potential of the 4-Chloro-1H-pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of this scaffold, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Derivatives of the this compound scaffold have demonstrated potent anticancer activity through various mechanisms of action, primarily by targeting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.

Kinase Inhibition

The pyrazolo[3,4-b]pyridine nucleus has proven to be an effective framework for the design of potent inhibitors of several protein kinases implicated in oncology.

Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of FGFRs.[1] The design of these inhibitors often involves a scaffold hopping strategy from known FGFR inhibitors.[1]

Table 1: FGFR Inhibition Data for this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
C03 TRKA56KM-120.304[2][3]
C09 TRKA57--[2][3]
C10 TRKA26--[2][3]
15y TBK10.2A172, U87MG, A375, A2058, Panc0504Micromolar range[4]
D38 PD-1/PD-L1 interaction9.6--[5]
9a CDK21630Hela, MCF7, HCT-11626.44 (WI-38)[6]
14g CDK2460Hela, MCF7, HCT-11621.81 (WI-38)[6]
9a CDK9262--[6]
14g CDK9801--[6]

Note: This table is a representative summary. Additional data can be found in the cited literature.

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ IP3->Ca2

Caption: Overview of the FGFR signaling cascade.

The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent inhibitors of anaplastic lymphoma kinase (ALK), a key target in non-small cell lung cancer (NSCLC).[7]

ALK Signaling Pathway

ALK_Signaling_Pathway ALK Signaling Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) GRB2 GRB2 ALK_Fusion->GRB2 PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Key downstream pathways activated by oncogenic ALK fusions.

Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated as inhibitors of Tropomyosin Receptor Kinases (TRKs), which are targets in various cancers.[2][3]

TRK Signaling Pathway

TRK_Signaling_Pathway TRK Signaling Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT PLCG PLCγ Pathway TRK_Receptor->PLCG Survival Cell Survival, Proliferation, Differentiation RAS_RAF_MEK_ERK->Survival PI3K_AKT->Survival PLCG->Survival

Caption: Major signaling cascades downstream of TRK receptors.

Novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been synthesized and shown to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis.[6]

CDK2/9 in Cell Cycle Regulation

CDK2_9_Cell_Cycle Role of CDK2/9 in Cell Cycle and Transcription cluster_G1_S G1/S Transition cluster_transcription Transcriptional Elongation CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Releases S_phase_genes S-phase Genes E2F->S_phase_genes Activates Transcription CDK9_PTEFb CDK9 (P-TEFb) RNAPII RNA Polymerase II CDK9_PTEFb->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation

Caption: Involvement of CDK2 and CDK9 in cell cycle progression and transcription.

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a target in cancer therapy.[4]

TBK1 Signaling in Innate Immunity

TBK1_Signaling TBK1 Signaling in Innate Immunity PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs Adaptors Adaptor Proteins (e.g., MAVS, STING) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN Induces Transcription

Caption: Simplified schematic of the TBK1-mediated innate immune response.

Tubulin Polymerization Inhibition

Pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin A-4 have been synthesized and shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[8]

Table 2: Tubulin Polymerization Inhibition and Antiproliferative Activity

Compound IDTubulin Polymerization IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
6n Not specified in abstractHeLa, MCF-7, MDA-MB-231, Kyse150Significant effect[8]

Note: This table is a representative summary. Additional data can be found in the cited literature.

Mechanism of Tubulin Polymerization Inhibitors

Tubulin_Inhibition_Workflow Mechanism of Tubulin Polymerization Inhibitors Tubulin_Dimers αβ-Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Apoptosis Apoptosis Microtubule_Assembly->Apoptosis Cell_Division Cell Division Mitotic_Spindle->Cell_Division Inhibitor Tubulin Inhibitor (e.g., Pyrazolo[3,4-b]pyridine derivative) Inhibitor->Microtubule_Assembly Inhibits

Caption: Disruption of microtubule dynamics by tubulin inhibitors.

Antimicrobial Activity

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have also been investigated for their antibacterial properties.

Table 3: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDBacterial StrainMIC (µg/cm³)Reference
1, 5, 6 Anaerobic bacteriaElevated activity[9]
1, 5, 6 Aerobic bacteriaLow activity[9]
Various derivatives Tuberculostatic activity22-100[9]

Note: This table is a representative summary. Additional data can be found in the cited literature.

Anti-inflammatory Activity

Certain pyrazolo[3,4-b]pyrazine derivatives, which share a similar core structure, have demonstrated notable anti-inflammatory effects.

Table 4: Anti-inflammatory Activity of Pyrazolopyrazine Derivatives

Compound IDAssayActivityReference
15 Carrageenan-induced rat paw edemaSame as indomethacin[10]
29 Carrageenan-induced rat paw edemaRemarkable activity[10]

Note: This table is a representative summary. Additional data can be found in the cited literature.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase assay buffer, test compound (serially diluted), and a detection reagent (e.g., ADP-Glo™, HTRF®).

  • Procedure:

    • A kinase reaction is set up containing the kinase, substrate, and assay buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature, the reaction is stopped.

    • The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method (e.g., luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

Experimental Workflow for a Kinase Inhibition Assay

Kinase_Assay_Workflow General Workflow for Kinase Inhibition Assay Prepare_Reagents Prepare Reagents (Kinase, Substrate, Buffer, ATP, Inhibitor) Reaction_Setup Set up Kinase Reaction (Kinase + Substrate + Buffer + Inhibitor) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at Defined Temperature and Time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis and IC50 Calculation Detection->Data_Analysis

Caption: A stepwise representation of a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 18-24 hours at 37°C).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of various kinases and tubulin polymerization. Furthermore, the scaffold has shown promise in the development of new antimicrobial and anti-inflammatory drugs. The information compiled in this technical guide, including the quantitative biological data, detailed experimental protocols, and visualized signaling pathways, is intended to facilitate further research and development efforts in harnessing the full therapeutic potential of this remarkable chemical entity. Future work should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action to advance them towards clinical applications.

References

Unraveling the Molecular Mechanisms of Novel Pyrazolo[3,4-b]Pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and selective inhibitory activity against a range of therapeutic targets. This technical guide provides an in-depth exploration of the mechanisms of action for several novel pyrazolo[3,4-b]pyridine derivatives, offering a comprehensive resource for researchers engaged in their development and application. This guide details the specific molecular interactions, impacted signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Overview of Pyrazolo[3,4-b]pyridine Compounds and Their Therapeutic Potential

Pyrazolo[3,4-b]pyridines are heterocyclic compounds that have demonstrated significant promise in the field of drug discovery, particularly in oncology. Their rigid, planar structure allows for specific and high-affinity interactions with the ATP-binding pockets of various protein kinases, leading to the inhibition of their catalytic activity. This guide focuses on several recently developed compounds that target key regulators of cell growth, proliferation, and survival, including Tropomyosin Receptor Kinase A (TRKA), Cyclin-Dependent Kinase 2 (CDK2), Proviral Integration site for Moloney murine leukemia virus 1 (PIM1), TANK-binding kinase 1 (TBK1), Topoisomerase IIα, Monopolar spindle 1 (Mps1), and Fibroblast Growth Factor Receptor (FGFR).

Quantitative Analysis of Inhibitory Potency

The following tables summarize the quantitative data for the inhibitory activities of selected novel pyrazolo[3,4-b]pyridine compounds against their respective targets and in cellular assays.

Table 1: In Vitro Kinase and Enzyme Inhibitory Activities

Compound IDTarget(s)IC50 (nM)Reference CompoundIC50 (nM)
C03 TRKA56Larotrectinib3
C09 TRKA57Larotrectinib3
C10 TRKA26Larotrectinib3
Compound 6b CDK2Not ReportedRoscovitineNot Reported
PIM1Not ReportedStaurosporineNot Reported
Compound 15y TBK10.2BX7957.1
Compound 8c Topoisomerase IIα520EtoposideNot Reported
Compound 31 Mps12.596Not ReportedNot Reported
Compound 7n FGFR10.9AZD4547Not Reported
FGFR21.4AZD4547Not Reported
FGFR31.0AZD4547Not Reported

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)
C03 Km-12Colon Cancer0.304
Compound 6b HCT-116Colon CancerNot Reported
HepG2Liver CancerNot Reported
Compound 8c NCI-60 PanelVarious0.54 - 2.08
K562Leukemia0.72
MV4-11Leukemia3.55
Compound 31 MDA-MB-468Breast CancerNot Reported
MV4-11LeukemiaNot Reported
Compound 7n H1581Lung CancerNot Reported

Note: GI50 is the concentration of a drug that causes 50% inhibition of cell growth.

Mechanisms of Action and Affected Signaling Pathways

The therapeutic effects of these novel pyrazolo[3,4-b]pyridine compounds stem from their ability to modulate critical cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinases: TRKA and FGFR

Compounds such as C03, C09, and C10 target TRKA, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers.[1][2][3][4] Inhibition of TRKA blocks downstream signaling cascades, including the Ras-Erk and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Similarly, compound 7n is a potent inhibitor of FGFR, another receptor tyrosine kinase family whose dysregulation drives tumorigenesis in multiple cancer types.[5] By blocking FGFR signaling, compound 7n can suppress tumor growth, as demonstrated in xenograft models.[5]

TRK_FGFR_Signaling cluster_membrane Plasma Membrane cluster_compounds cluster_downstream TRKA TRKA Ras Ras TRKA->Ras PI3K PI3K TRKA->PI3K FGFR FGFR FGFR->Ras FGFR->PI3K C03 C03 C03->TRKA Inhibits C7n 7n C7n->FGFR Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation Akt->Proliferation

Caption: Inhibition of TRKA and FGFR signaling pathways.
Targeting Cell Cycle Progression: CDK2 and PIM1 Inhibition

Compound 6b acts as a dual inhibitor of CDK2 and PIM1 kinases.[6][7] CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition. PIM1 is a proto-oncogene that promotes cell survival and proliferation. By inhibiting both kinases, compound 6b can induce cell cycle arrest and apoptosis, highlighting a multi-pronged approach to halting cancer cell growth.[6]

Modulation of Innate Immunity and Oncogenic Signaling: TBK1 Inhibition

Compound 15y is an exceptionally potent inhibitor of TBK1, a non-canonical IKK family kinase.[8][9] TBK1 is a critical node in innate immune signaling, mediating responses to pathogens.[2][10][11] However, aberrant TBK1 activation is also implicated in the pathogenesis of several cancers by promoting pro-survival signaling.[10][11][12] Inhibition of TBK1 by compound 15y can suppress these oncogenic signals.[8][9]

TBK1_Signaling Upstream Upstream Signals (e.g., cGAS-STING, TLRs) TBK1 TBK1 Upstream->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Compound15y Compound 15y Compound15y->TBK1 Inhibits IFN Type I Interferon Production IRF3->IFN Survival Pro-survival Signaling NFkB->Survival

Caption: TBK1 signaling and its inhibition.
Induction of DNA Damage and Apoptosis: Topoisomerase IIα Inhibition

Compound 8c functions as an inhibitor of Topoisomerase IIα, an essential enzyme involved in managing DNA topology during replication and transcription.[1][13] By inhibiting this enzyme, compound 8c induces DNA damage, leading to cell cycle arrest in the S-phase and subsequent apoptosis.[13] This mechanism is particularly effective against rapidly proliferating cancer cells that are highly dependent on Topoisomerase IIα activity.[14][15][16][17][18]

Disruption of Mitosis: Mps1 Inhibition

The fidelity of chromosome segregation during mitosis is ensured by the spindle assembly checkpoint (SAC). Compound 31 is a potent inhibitor of Mps1, a key kinase that orchestrates the SAC.[19][20] Inhibition of Mps1 abrogates the SAC, leading to premature anaphase onset, severe chromosome missegregation, and ultimately, cell death.[21][22][23] This mechanism of action is a promising strategy for targeting aneuploid cancer cells.

Apoptosis_Pathway cluster_stimuli cluster_bcl2 Compound8c Compound 8c (Topoisomerase IIα Inhibition) DNA_Damage DNA Damage Compound8c->DNA_Damage Bax Bax (Pro-apoptotic) DNA_Damage->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) DNA_Damage->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_screening Initial Screening cluster_cellular Cellular Characterization cluster_mechanism Mechanism of Action Studies Compound_Library Pyrazolo[3,4-b]pyridine Compound Library Kinase_Panel In Vitro Kinase Inhibition Panel Compound_Library->Kinase_Panel Hit_Identification Hit Identification (e.g., IC50 < 1 µM) Kinase_Panel->Hit_Identification Cell_Viability Cell Viability Assays (e.g., MTT) Hit_Identification->Cell_Viability Lead_Selection Lead Compound Selection (Potency & Selectivity) Cell_Viability->Lead_Selection Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Lead_Selection->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Lead_Selection->Cell_Cycle_Assay Western_Blot Western Blotting (Target Engagement & Pathway Modulation) Lead_Selection->Western_Blot In_Vivo In Vivo Xenograft Models Apoptosis_Assay->In_Vivo Cell_Cycle_Assay->In_Vivo Western_Blot->In_Vivo

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of 4-Chloro-1H-pyrazolo[3,4-b]pyridine as a substrate in Suzuki-Miyaura reactions. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core found in numerous biologically active compounds, and the functionalization at the C4-position is crucial for the development of novel therapeutics, including kinase inhibitors and modulators of other important biological targets.

The coupling of a chloro-substituted pyridine ring, particularly at the electron-deficient C4-position, can be challenging and often requires carefully optimized reaction conditions. This guide outlines recommended catalyst systems, bases, and solvents, and provides a general experimental protocol to facilitate the successful synthesis of 4-aryl-1H-pyrazolo[3,4-b]pyridines.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through several key steps to couple an organohalide with an organoboron compound.[1] The generally accepted mechanism consists of three main stages: oxidative addition, transmetalation, and reductive elimination.[1] A base is required to activate the organoboron species for efficient transmetalation.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd_complex R-Pd(II)-X L_n (Organopalladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 + Base r_pd_r R-Pd(II)-R' L_n transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination R-R' (Product) reductive_elimination->pd0 Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Boronic Acid/Ester - Base - Solvent setup->reagents degas Degas Solvent reagents->degas catalyst Add Catalyst/Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-120 °C) catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

References

Application Note: Palladium-Catalyzed Synthesis of 4-Aryl-1H-Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors and antiviral agents. The introduction of an aryl group at the C4-position is crucial for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile method for forging the necessary carbon-carbon bond. This document provides a detailed protocol for the synthesis of 4-aryl-1H-pyrazolo[3,4-b]pyridines, beginning with the preparation of a key 4-chloro intermediate, followed by a palladium-catalyzed arylation.

General Synthetic Strategy

The synthesis is typically achieved in a two-step sequence. First, a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate is synthesized from a readily available 3-aminopyrazole derivative. This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid to yield the final 4-aryl product.

G cluster_step1 Step 1: Synthesis of 4-Chloro Intermediate cluster_step2 Step 2: C4-Arylation A 3-Aminopyrazole Derivative C This compound A->C Gould-Jacobs Reaction (POCl3) B Diethyl 2-(ethoxymethylene)malonate B->C E 4-Aryl-1H-pyrazolo[3,4-b]pyridine C->E Suzuki-Miyaura Coupling (Pd Catalyst, Base) D Arylboronic Acid D->E

Figure 1. General two-step synthetic route to 4-aryl-1H-pyrazolo[3,4-b]pyridines.

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol is based on the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, followed by chlorination.[1][2]

Materials:

  • 3-Aminopyrazole derivative

  • Diethyl 2-(ethoxymethylene)malonate

  • Diphenyl ether (solvent)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser, combine the 3-aminopyrazole derivative (1.0 equiv.) and diethyl 2-(ethoxymethylene)malonate (1.1 equiv.) in diphenyl ether.

  • Heat the mixture to 240-250 °C for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the intermediate 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.

  • Collect the precipitate by filtration, wash thoroughly with hexane or diethyl ether to remove the diphenyl ether, and dry under vacuum.

  • Chlorination: Carefully add the dried intermediate (1.0 equiv.) to an excess of phosphorus oxychloride (POCl₃) (5-10 equiv.) at 0 °C.

  • Slowly warm the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C4-Arylation

This protocol describes the cross-coupling of the 4-chloro intermediate with an arylboronic acid. The conditions are adapted from established procedures for the arylation of halo-pyrazolopyridines.[3][4]

Materials:

  • This compound derivative (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5-10 mol%) or similar phosphine ligand

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 3:1 or 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(OAc)₂ (e.g., 5 mol%), dppf (e.g., 5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 3:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-1H-pyrazolo[3,4-b]pyridine.

G start Start setup 1. Reaction Setup - Add reactants, catalyst, ligand, base - Evacuate & backfill with Argon start->setup add_solvent 2. Add Degassed Solvents (e.g., Dioxane/Water) setup->add_solvent reaction 3. Reaction - Heat to 80-100 °C - Stir for 2-12h - Monitor by TLC/LC-MS add_solvent->reaction workup 4. Work-up - Cool to RT - Dilute with EtOAc - Quench with NH4Cl (aq) reaction->workup extraction 5. Extraction - Separate layers - Extract aqueous layer with EtOAc - Combine organic layers, wash, dry workup->extraction purification 6. Purification - Concentrate under vacuum - Silica gel column chromatography extraction->purification end End (Pure Product) purification->end

Figure 2. Experimental workflow for the Suzuki-Miyaura C4-arylation protocol.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions on related pyrazolo[3,4-b]pyridine scaffolds. While these examples demonstrate arylation at the C6 position, the reactivity is analogous to the C4 position, and similar outcomes can be expected when using a 4-chloro starting material.[3]

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃100295
24-Methoxyphenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃100292
34-Chlorophenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃100390
43-Tolylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃100294
52-Thiopheneboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃100485
64-Vinylphenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃100388

Conditions: 6-chloro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 equiv.), arylboronic acid (1.2 equiv.), base (2.0 equiv.) in 1,4-dioxane/water. Yields are for isolated products.

Troubleshooting and Optimization

  • Low Yield: If the coupling reaction shows low conversion, consider increasing the catalyst/ligand loading (up to 15 mol%), increasing the reaction temperature, or screening alternative ligands (e.g., SPhos, XPhos) and bases (e.g., K₂CO₃, K₃PO₄).

  • Dehalogenation: The formation of a dehalogenated (H-substituted) byproduct can occur. Using a less polar solvent or a bulkier phosphine ligand can sometimes mitigate this side reaction.

  • Homocoupling of Boronic Acid: Ensure the reaction is performed under strictly inert conditions, as oxygen can promote the homocoupling of the boronic acid. Thoroughly degassing the solvents is critical.

References

Application of 4-Chloro-1H-pyrazolo[3,4-b]pyridine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The 4-Chloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged starting material in the synthesis of kinase inhibitors, a class of targeted therapeutics revolutionizing oncology and the treatment of other diseases. Its structural resemblance to the purine core of ATP allows it to act as an effective "hinge-binder," anchoring inhibitor molecules within the ATP-binding pocket of a wide array of kinases.[1] The chlorine atom at the 4-position is a key reactive handle, readily undergoing nucleophilic substitution. This enables medicinal chemists to introduce a variety of side chains and functional groups, thereby fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.[2] This versatility has led to the development of potent inhibitors against numerous kinase targets, including Akt, FGFR, c-Met, ALK, and DYRK.[1][3][4][5][6]

Versatility in Kinase Inhibitor Synthesis

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, facilitating its interaction with the hinge region of the kinase domain.[1] The synthetic accessibility and the ease of functionalization at multiple positions make it an ideal scaffold for drug discovery. The 4-chloro derivative, in particular, serves as a crucial intermediate for introducing diversity into the final compounds, targeting various members of the kinome.

Targeted Kinase Families and Representative Inhibitors:

Target Kinase FamilySpecific KinaseExample Compound/DerivativeIC50 ValueReference
AGC Kinases Akt (Protein Kinase B)Pyridine-pyrazolopyridine seriesVaries[3]
Tyrosine Kinases FGFR1H-pyrazolo[3,4-b]pyridine derivativesPotent and selective[1]
Tyrosine Kinases c-MetPyrazolo[3,4-b]pyridine derivatives0.39 nM - 0.92 nM[4]
Tyrosine Kinases ALK (L1196M mutant)N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide derivativesVaries[5]
Tyrosine Kinases TRKAPyrazolo[3,4-b]pyridine derivative C0356 nM[7][8][9]
CMGC Kinases CDK13,5-disubstituted pyrazolo[3,4-b]pyridinesPotent and selective[10]
CMGC Kinases DYRK1B3,5-diaryl-1H-pyrazolo[3,4-b]pyridine (8h)3 nM[6]
Other TBK11H-pyrazolo[3,4-b]pyridine derivative 15y0.2 nM[11]

Signaling Pathways Targeted by Pyrazolopyridine-Based Inhibitors

Kinase inhibitors derived from this compound interfere with key signaling cascades that are often dysregulated in cancer and other diseases. By blocking the activity of specific kinases, these compounds can inhibit cell proliferation, survival, and angiogenesis. A common pathway targeted is the RAS-RAF-MEK-ERK pathway, which is downstream of many receptor tyrosine kinases (RTKs) like FGFR and TRK.

G RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RTK

Targeted disruption of the RTK signaling pathway.

Experimental Protocols

The following protocols outline the general synthesis of the this compound core and its subsequent functionalization to generate kinase inhibitors.

Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,a-b]pyridine via Gould-Jacobs Reaction

This protocol describes a common method for creating the chlorinated pyrazolopyridine scaffold.[12]

G start Start: 3-Aminopyrazole + Diethyl 2-(ethoxymethylene)malonate step1 Step 1: Condensation (Ethanol, Reflux) start->step1 intermediate Intermediate: Pyrazolopyridinone step1->intermediate step2 Step 2: Chlorination (POCl3) intermediate->step2 product Product: This compound step2->product

Workflow for the synthesis of the core scaffold.

Materials:

  • 3-Aminopyrazole derivatives

  • Diethyl 2-(ethoxymethylene)malonate

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Condensation: A mixture of a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate is refluxed in ethanol. This reaction first involves the attack of the amino group on the enol ether, followed by intramolecular cyclization, eliminating ethanol in both steps to form a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (or its tautomeric pyrazolopyridinone) intermediate.[12]

  • Chlorination: After the initial reaction is complete, the solvent is removed, and the resulting intermediate is treated with phosphorus oxychloride (POCl₃), often with heating. This step converts the hydroxyl/keto group at the 4-position into a chlorine atom.[12]

  • Work-up and Purification: The reaction mixture is carefully quenched, typically with ice water, and the crude product is collected by filtration. The solid is then purified, usually by recrystallization or column chromatography, to yield the this compound derivative.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C4-Functionalization

This protocol details the key step where the 4-chloro group is displaced to introduce various side chains, a common strategy in the synthesis of ALK and TRK inhibitors.[5][9]

Materials:

  • This compound derivative

  • Desired nucleophile (e.g., an aniline, amine, or thiol)

  • A suitable solvent (e.g., DMF, Dioxane)

  • A base (e.g., K₂CO₃, NaH) if required

  • Palladium catalyst and ligand for cross-coupling reactions (e.g., Buchwald-Hartwig amination)[9]

Procedure:

  • Reaction Setup: The protected this compound derivative is dissolved in an appropriate solvent. The nucleophile and a base (if necessary to deprotonate the nucleophile) are added to the mixture. For more complex couplings like Buchwald-Hartwig amination, a palladium catalyst and a suitable ligand are also added.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired C4-functionalized pyrazolopyridine derivative.

Protocol 3: Deprotection to Yield Final Kinase Inhibitor

This is often the final step in the synthetic sequence to unmask a functional group on the pyrazole nitrogen.[5]

Materials:

  • Protected pyrazolopyridine derivative (e.g., N-trityl or N-PMB protected)

  • Deprotecting agent (e.g., Trifluoroacetic acid (TFA) for trityl group)

  • Solvent (e.g., Dichloromethane (DCM))

Procedure:

  • Deprotection Reaction: The protected intermediate is dissolved in a solvent such as DCM. The deprotecting agent (e.g., TFA) is added, and the mixture is stirred at room temperature.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the protected starting material is fully consumed.

  • Work-up and Purification: The reaction mixture is concentrated to remove the acid and solvent. The residue is then subjected to purification, often by flash column chromatography or preparative HPLC, to yield the final, active kinase inhibitor.[5]

These protocols provide a foundational framework for the synthesis of a diverse library of kinase inhibitors, underscoring the strategic importance of the this compound scaffold in modern drug discovery.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine-Based ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis, characterization, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the development of effective ALK inhibitors.[3][4]

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[2][5] In several cancers, chromosomal rearrangements lead to the formation of ALK fusion proteins, resulting in constitutive activation of its kinase domain.[1][5] This aberrant signaling activates downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis.[6][7][8] Small-molecule inhibitors that target the ATP-binding site of the ALK kinase domain can effectively block these downstream signals.[9]

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK Binding P_ALK p-ALK ALK->P_ALK Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_ALK->GRB2_SOS PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK PLCg PLCγ P_ALK->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation PLCg->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->P_ALK

Caption: ALK Signaling Pathway and Inhibition.

Experimental Workflow

The overall workflow for the synthesis and evaluation of pyrazolo[3,4-b]pyridine-based ALK inhibitors involves a multi-step process, from initial synthesis and purification to comprehensive biological testing.

Experimental_Workflow Start Start: Design of Pyrazolo[3,4-b]pyridine Derivatives Synthesis Synthesis of 5-Aminopyrazole Intermediate Start->Synthesis Cyclization Cyclization with α,β-Unsaturated Ketone Synthesis->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochemical_Assay In Vitro ALK Kinase Inhibition Assay (IC50) Characterization->Biochemical_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR End Lead Compound Identification SAR->End

Caption: Experimental Workflow.

Experimental Protocols

I. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a general procedure for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines, a class of potent ALK inhibitors. The synthesis involves the preparation of a 5-aminopyrazole intermediate followed by a cyclization reaction with an α,β-unsaturated ketone.

A. Synthesis of 5-Amino-1-phenyl-3-(substituted-phenyl)-1H-pyrazole

This procedure is adapted from the reaction of substituted benzoylacetonitriles with phenylhydrazine.[10]

  • Materials:

    • Substituted benzoylacetonitrile (1.0 eq)

    • Phenylhydrazine (1.1 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the substituted benzoylacetonitrile in ethanol in a round-bottom flask.

    • Add phenylhydrazine to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the 5-aminopyrazole derivative.

B. Synthesis of 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridine

This procedure involves the cyclization of the 5-aminopyrazole with an α,β-unsaturated ketone.[11]

  • Materials:

    • 5-Amino-1-phenyl-3-(substituted-phenyl)-1H-pyrazole (1.0 eq)

    • α,β-Unsaturated ketone (e.g., chalcone derivative) (1.1 eq)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve the 5-aminopyrazole derivative in glacial acetic acid.

    • Add the α,β-unsaturated ketone to the solution.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The crude product will precipitate. Collect the solid by filtration.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

II. Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final compounds.[13]

III. Biological Evaluation

A. In Vitro ALK Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of recombinant ALK kinase by quantifying the amount of ATP remaining after the kinase reaction.[14]

  • Materials:

    • Recombinant human ALK kinase

    • Kinase substrate (e.g., a generic tyrosine kinase substrate)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • Synthesized pyrazolo[3,4-b]pyridine compounds

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, recombinant ALK enzyme, and a mixture of the substrate and ATP.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

B. Cell Proliferation Inhibition Assay (MTT Assay)

This assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines harboring ALK fusions (e.g., H2228, Karpas-299).[15][16][17]

  • Materials:

    • ALK-positive cancer cell line (e.g., H2228)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • Synthesized pyrazolo[3,4-b]pyridine compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against ALK kinase.

Compound IDR¹ SubstituentR² SubstituentALK IC₅₀ (nM)ALK-L1196M IC₅₀ (nM)H2228 Cell IC₅₀ (µM)
10a 4-cyanophenylH453>1000ND
10d 4-methoxyphenylH6919ND
10g 3-fluoro-4-morpholinophenylH<0.5<0.5ND
9v 4-hydroxyphenyl3-fluorophenyl1.58NDND
Crizotinib --209800.03

ND: Not Determined. Data compiled from multiple sources for illustrative purposes.[4][18]

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[3,4-b]pyridine derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties.[1][2][3] These compounds have been shown to exert their antitumor effects through various mechanisms, such as the inhibition of critical kinases like c-Met, cyclin-dependent kinases (CDKs), and tropomyosin receptor kinases (TRKs), leading to the induction of apoptosis and cell cycle arrest.[1][2][4][5] This document provides detailed protocols for a panel of cell-based assays to evaluate the in vitro anticancer activity of 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives. The described assays will enable the determination of cytotoxicity, as well as provide insights into the potential mechanisms of action, including the induction of apoptosis and cell cycle disruption.

Data Presentation

The quantitative data generated from the following experimental protocols can be summarized in the table below for clear comparison of the anticancer activity of different this compound derivatives.

Compound IDTarget Cancer Cell LineIC50 (µM) from MTT/SRB Assay% Apoptotic Cells (Annexin V Positive) at IC50% Cell Cycle Arrest at G2/M Phase at IC50
Derivative 1HepG-2
Derivative 1MCF-7
Derivative 1HCT-116
Derivative 2HepG-2
Derivative 2MCF-7
Derivative 2HCT-116
Positive Control (e.g., Doxorubicin)HepG-2
Positive Control (e.g., Doxorubicin)MCF-7
Positive Control (e.g., Doxorubicin)HCT-116

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Two common and reliable methods for assessing cell viability and cytotoxicity are the MTT and SRB assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]

Materials:

  • Cancer cell lines (e.g., HepG-2, MCF-7, HCT-116)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2 to 4 hours at 37°C, until a purple precipitate is visible.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.[9][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[12] Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[12][13] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12][14]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[12]

  • Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[13] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510-540 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.[15] In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[16]

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours. Include untreated and vehicle-treated cells as controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize them. Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes).[16]

  • Washing: Wash the cells twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.[16][17]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18]

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[19]

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping.[19][20] Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks.[19][20]

  • Washing: Centrifuge the fixed cells (a higher speed may be required) and wash the pellet twice with PBS.[20][21]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[21] This solution should contain RNase A to degrade RNA and ensure that PI only binds to DNA.[18][19]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_viability Viability/Cytotoxicity cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start Start: Select Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116) seed Seed Cells in 96-well or 6-well plates start->seed treat Treat with this compound Derivatives seed->treat mtt MTT Assay treat->mtt srb SRB Assay treat->srb apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Determine IC50 Values mtt->ic50 srb->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist end End: Evaluate Anticancer Activity ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: Workflow for evaluating the anticancer activity of pyrazolopyridine derivatives.

Representative Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (e.g., c-Met) ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation erk->proliferation akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits apoptosis_inhibition Inhibition of Apoptosis bcl2->apoptosis_inhibition cell_cycle_arrest Cell Cycle Arrest apoptosis_induction Apoptosis Induction compound This compound Derivative compound->rtk Inhibition compound->cell_cycle_arrest compound->apoptosis_induction

Caption: Potential mechanism of action via RTK inhibition.

References

Application Notes and Protocols for the Synthesis and Antiviral Testing of C-4 Substituted Pyrazolo[3,4-b]pyridine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridine nucleosides represent a class of compounds with significant potential in antiviral drug discovery. Their structural similarity to purine nucleosides allows them to interact with viral enzymes such as polymerases, disrupting the viral replication cycle. This document provides detailed application notes and experimental protocols for the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides and their subsequent evaluation for antiviral activity.

Data Presentation: Antiviral Activity

The following tables summarize the reported antiviral activity of various C-4 substituted pyrazolo[3,4-b]pyridine derivatives against a range of viruses.

Table 1: Antiviral Activity Against Enteroviruses

CompoundVirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Pyrazolopyrimidine AnalogEnterovirus 71 (EV-A71)CPE8.1>25>3.1[1]
Pyrazolopyrimidine AnalogCoxsackievirus B3 (CVB3)Plaque Reduction0.063 - 0.089>25>280[2][3]
Pyrazolopyrimidine AnalogEnterovirus D68 (EV-D68)CPE16.7>177>10.6[1]
7d EV-D68CPE0.03>20>667[1]
7d EV-A71CPE0.07>20>286[1]
7d CVB3CPE0.34>20>59[1]

Table 2: Antiviral Activity Against Herpes Simplex Virus-1 (HSV-1)

CompoundAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
ARA-04 Plaque Reduction1.00 ± 0.10>1000>1000
ARA-05 Plaque Reduction1.00 ± 0.05>1000>1000
AM-57 Plaque Reduction0.70 ± 0.10>600>857.1
1h Virus Yield Reduction-600-

Table 3: Antiviral Activity Against Influenza Virus

CompoundVirus StrainAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Compound 1 A/WSN/33 (H1N1)Whole-cell antiviral0.170--[4]
Compound 2 A/WSN/33 (H1N1)Whole-cell antiviral0.060--[4]
Compound 3 A/Solomon Islands/3/2006 (H1N1)Whole-cell antiviral0.66--[4]
Compound 3 A/Brisbane/10/2007 (H3N2)Whole-cell antiviral7.3--[4]
Compound 14 A/HK/415742/2009 (H1N1)Plaque Reduction0.55125227[5]
Compound 15 A/WSN/1933 (H1N1)Plaque Reduction0.47>100>212[5]
2d A/PR/8/34Plaque Reduction2.8>100>35.7[6]
N10169 Influenza BCPE1 - 10>100>10[7]

Table 4: Antiviral Activity Against Human Cytomegalovirus (HCMV)

CompoundAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
GK1 Plaque Reduction0.822227[8]
GK2 Plaque Reduction4215.4[8]

Experimental Protocols

Synthesis of C-4 Substituted Pyrazolo[3,4-b]pyridine Nucleosides

The synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides generally involves a multi-step process, beginning with the construction of the pyrazolo[3,4-b]pyridine core, followed by C-4 functionalization and subsequent glycosylation.

Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

This protocol is based on the Gould-Jacobs reaction.[9]

Materials:

  • 3-amino-5-methylpyrazole

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: A mixture of 3-amino-5-methylpyrazole and diethyl (ethoxymethylene)malonate is heated at 130-140°C for 2 hours. The ethanol formed during the reaction is distilled off.

  • Cyclization: The resulting intermediate is added to boiling diphenyl ether and refluxed for 30 minutes. After cooling, the precipitated product is collected by filtration, washed with ether, and dried.

  • Hydrolysis: The cyclized product is dissolved in a 10% aqueous solution of sodium hydroxide and refluxed for 1 hour. The solution is then cooled and acidified with hydrochloric acid to precipitate the carboxylic acid derivative.

  • Decarboxylation and Chlorination: The dried carboxylic acid is heated in an excess of phosphorus oxychloride at reflux for 3 hours. The excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: C-4 Substitution

The 4-chloro substituent is a versatile handle for introducing various functional groups via nucleophilic aromatic substitution.

Materials:

  • This compound derivative

  • Desired nucleophile (e.g., sodium azide, ammonia, sodium methoxide)

  • Appropriate solvent (e.g., DMF, ethanol)

Procedure:

  • Dissolve the this compound derivative in the appropriate solvent.

  • Add an excess of the nucleophile.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-120°C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 3: N-Glycosylation (Vorbrüggen Glycosylation)

This protocol describes a common method for attaching a protected sugar moiety to the pyrazolo[3,4-b]pyridine core.

Materials:

  • C-4 substituted pyrazolo[3,4-b]pyridine

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (anhydrous)

Procedure:

  • Suspend the C-4 substituted pyrazolo[3,4-b]pyridine in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated heterocycle.

  • Cool the solution to room temperature and add the protected sugar.

  • Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside.

  • Deprotection: The protecting groups on the sugar moiety are typically removed by treatment with a solution of sodium methoxide in methanol at room temperature. The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated to give the final deprotected nucleoside.

Antiviral Testing Protocols

Protocol 4: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, HeLa, MDCK)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Crystal violet staining solution (0.5% in 20% methanol)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted compounds to the wells, followed by the virus at a predetermined multiplicity of infection (MOI). Include virus control (cells + virus, no compound) and cell control (cells only, no virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Staining: Discard the medium and fix the cells with 10% formalin for 30 minutes. After fixation, wash the plates with water and stain with crystal violet solution for 20 minutes.

  • Quantification: Gently wash the plates to remove excess stain and allow them to dry. The amount of stain retained by the viable cells is proportional to the number of surviving cells. The stain can be solubilized with methanol, and the absorbance can be read on a microplate reader at 595 nm.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) - the concentration of the compound that inhibits CPE by 50% - and the 50% cytotoxic concentration (CC₅₀) - the concentration that reduces cell viability by 50% in uninfected cells. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Protocol 5: Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.

Materials:

  • Host cell line

  • Cell culture medium

  • Virus stock

  • Test compounds

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing 0.5% agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed plates with host cells to form a confluent monolayer.

  • Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-7 days).

  • Staining: Remove the overlay and fix and stain the cells with crystal violet as described in the CPE assay.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of C-4 Substituted Pyrazolo[3,4-b]pyridine Nucleosides Start Starting Materials (e.g., 3-aminopyrazole) Core_Formation Pyrazolo[3,4-b]pyridine Core Synthesis (e.g., Gould-Jacobs) Start->Core_Formation C4_Functionalization C-4 Functionalization (e.g., Chlorination) Core_Formation->C4_Functionalization C4_Substitution C-4 Substitution (Nucleophilic Aromatic Substitution) C4_Functionalization->C4_Substitution Glycosylation N-Glycosylation (e.g., Vorbrüggen) C4_Substitution->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Final_Product C-4 Substituted Pyrazolo[3,4-b]pyridine Nucleoside Deprotection->Final_Product

Caption: General workflow for the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides.

Antiviral_Testing_Workflow cluster_testing Antiviral Activity and Cytotoxicity Testing Compound Test Compound (Pyrazolo[3,4-b]pyridine Nucleoside) CPE_Assay CPE Inhibition Assay Compound->CPE_Assay Plaque_Assay Plaque Reduction Assay Compound->Plaque_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Compound->Cytotoxicity_Assay EC50 Determine EC₅₀ CPE_Assay->EC50 Plaque_Assay->EC50 CC50 Determine CC₅₀ Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50->SI CC50->SI

Caption: Workflow for evaluating the antiviral efficacy and cytotoxicity of the synthesized compounds.

HSV1_Replication_Inhibition cluster_hsv1 Inhibition of HSV-1 Replication by Pyrazolo[3,4-b]pyridine Nucleosides Virus_Attachment Virus Attachment and Entry Viral_DNA_Replication Viral DNA Replication (Viral DNA Polymerase) Virus_Attachment->Viral_DNA_Replication Viral_Protein_Synthesis Viral Protein Synthesis Viral_DNA_Replication->Viral_Protein_Synthesis No_Infection Infection Blocked Virion_Assembly Virion Assembly and Egress Viral_Protein_Synthesis->Virion_Assembly Infection Productive Infection Virion_Assembly->Infection Nucleoside_Analog Pyrazolo[3,4-b]pyridine Nucleoside Analog Nucleoside_Analog->Viral_DNA_Replication Inhibition

Caption: Proposed mechanism of action for pyrazolo[3,4-b]pyridine nucleosides against HSV-1.

Enterovirus_2C_Inhibition cluster_entero Inhibition of Enterovirus Replication via Targeting the 2C Protein Viral_RNA Viral RNA Genome Protein_2C Viral Protein 2C (ATPase/Helicase) Viral_RNA->Protein_2C interacts with Replication_Complex Viral Replication Complex Formation Protein_2C->Replication_Complex No_Replication Replication Inhibited RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Progeny_Virions Production of Progeny Virions RNA_Replication->Progeny_Virions Pyrazolopyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolopyridine->Protein_2C Inhibition

Caption: Mechanism of action targeting the enteroviral 2C protein.

References

Application Notes and Protocols: Utilizing 4-Chloro-1H-pyrazolo[3,4-b]pyridine in the Development of New Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an ideal starting material for the synthesis of a diverse range of bioactive molecules. The pyrazolo[3,4-b]pyridine core is a key pharmacophore in numerous kinase inhibitors, demonstrating the scaffold's importance in developing targeted therapies for various diseases, particularly cancer.

The chlorine atom at the 4-position serves as a crucial handle for introducing various substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds to achieve desired potency and selectivity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinases (TRK).

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various bioactive molecules synthesized using the this compound scaffold.

Table 1: FGFR Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (nM)
4a FGFR10.3-1.7
5 FGFR111-fold less potent than 4a--
7n FGFR1<1H1581 (FGFR1-amplified)<1
7n FGFR20.7SNU-16 (FGFR2-amplified)<1
7n FGFR32.0RT112 (FGFR3-amplified)<1
7n FGFR452.7--
11a FGFR1Potent-Potent
AZD4547 FGFR1-KG1 (FGFR1-translocated)Potent
NVP-BGJ398 FGFR10.9--
NVP-BGJ398 FGFR21.4--
NVP-BGJ398 FGFR31.0--
NVP-BGJ398 FGFR460--
PD173074 FGFR121.5--
10h FGFR146NCI-H52019
10h FGFR241SNU-1659
10h FGFR399KATO III73
10h FGFR2 V564F62--

Table 2: ALK Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (µM)
10g ALK-wt<0.5H2228 (EML4-ALK)Potent
10g ALK-L1196M<0.5ALK-L1196M-Ba/F3Potent
10a ALK-wt453--
Entrectinib ALK12--

Table 3: TRK Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (µM)
C03 TRKA56Km-12 (TPM3-NTRK1)0.304
C09 TRKA57--
C10 TRKA26--
Larotrectinib TRKA3.0--
Larotrectinib TRKB13--
Larotrectinib TRKC0.2--
Entrectinib TRKA1--
Entrectinib TRKB3--
Entrectinib TRKC5--
Compound 3 TRKA1.6BaF3 (xDFG mutant)Strong
Compound 3 TRKB2.9--
Compound 3 TRKC2.0--
Compound 4 TRKA17--
Compound 4 TRKB28--
Compound 4 TRKC11--
Compound 5 TRKA12-Potent in vivo
Compound 5 TRKB22--
Compound 5 TRKC15--

Experimental Protocols

General Synthetic Protocol for 4-Substituted-1H-pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a general method for the synthesis of bioactive molecules via nucleophilic aromatic substitution (SNAr) of the chlorine atom on the this compound scaffold.

Workflow for Synthesis

G start This compound reaction SNAr Reaction (Heating) start->reaction reactant Nucleophile (e.g., Amine, Phenol) reactant->reaction solvent Solvent (e.g., DMF, THF) solvent->reaction base Base (e.g., DIPEA, K2CO3) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Substituted-1H-pyrazolo[3,4-b]pyridine Derivative purification->product

Caption: General workflow for the synthesis of 4-substituted derivatives.

Materials:

  • This compound

  • Desired nucleophile (e.g., substituted aniline, phenol, or thiol)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dioxane)

  • Base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3), or Sodium hydride (NaH))

  • Reaction vessel (round-bottom flask) with a condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired nucleophile (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 4-substituted-1H-pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Biochemical Kinase Inhibition Assay

This protocol outlines a general method to determine the in vitro inhibitory activity of synthesized compounds against target kinases (e.g., FGFR, ALK, TRK).

Workflow for Kinase Assay

G start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) incubation Incubate Kinase & Inhibitor start->incubation reaction_start Initiate Reaction with ATP incubation->reaction_start reaction_incubation Incubate for Kinase Reaction reaction_start->reaction_incubation detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) reaction_incubation->detection analysis Data Analysis (Calculate IC50) detection->analysis G start Seed Cancer Cells in 96-well Plate treatment Treat Cells with Test Compounds start->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Assess Cell Viability (e.g., MTT, CellTiter-Glo®) incubation->viability_assay analysis Data Analysis (Calculate IC50) viability_assay->analysis G start Implant Tumor Cells into Immunocompromised Mice tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer Test Compound and Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Volume, Time) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine FGFR Inhibitor Inhibitor->FGFR ALK_Signaling_Pathway ALK_Fusion EML4-ALK Fusion (Constitutively Active) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_Fusion->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway ALK_Fusion->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine ALK Inhibitor Inhibitor->ALK_Fusion TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Fusion NTRK Fusion Protein (Constitutively Active) Neurotrophin->TRK_Fusion Ligand-independent in fusions RAS_MAPK RAS-MAPK Pathway TRK_Fusion->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRK_Fusion->PI3K_AKT PLCg PLCγ Pathway TRK_Fusion->PLCg Proliferation Cell Proliferation, Survival, and Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor Inhibitor->TRK_Fusion

Microwave-Assisted Synthesis of 4-Substituted Pyrazolo[3,4-b]pyridines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-substituted pyrazolo[3,4-b]pyridines utilizing microwave-assisted organic synthesis (MAOS). The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles, aligning with the principles of green chemistry.[2][3]

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines allows them to interact with various biological targets, such as kinases and tubulin.[4][5] The 4-position of the pyrazolo[3,4-b]pyridine core is a key site for substitution, enabling the modulation of pharmacological activity. This document outlines two robust microwave-assisted, one-pot, multi-component reactions for the synthesis of diverse 4-substituted analogs.

Data Presentation

The following tables summarize the quantitative data for the synthesis of two series of 4-substituted pyrazolo[3,4-b]pyridines under microwave irradiation.

Table 1: Synthesis of Ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates

CompoundAr (Aryl Group)Time (min)Yield (%)M.P. (°C)
5a 4-Chlorophenyl2091198-200
5b 4-Nitrophenyl2092167-169
5c 2,4-Dichlorophenyl2090194-196
5d 3,4-Dimethoxyphenyl2092182-184

Table 2: Synthesis of 6-Amino-4-aryl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

CompoundAr (Aryl Group)RTime (min)Yield (%)M.P. (°C)
4a 4-MethoxyphenylPyridin-3-yl2093>300
4e 4-Methoxyphenyl4-Fluorophenyl2588286-288

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates

This protocol describes a one-pot, four-component reaction for the synthesis of ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates.

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine

  • Ethyl 2-cyanoacetate

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium acetate

  • Triethylamine (TEA)

  • Water (deionized)

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), the desired substituted benzaldehyde (1 mmol), and ammonium acetate (1 mmol).

  • Add deionized water (4 mL) and triethylamine (0.5 eq.).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 40°C for 20 minutes with a power of 110 W and a pressure of 250 psi.[3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Characterization Data for Selected Compounds:

  • Ethyl 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (5a): ¹H NMR (400 MHz, DMSO-d6) δ 8.43 (s, 1H, NH), 8.09 (d, J=8.6 Hz, 2H, Ar H), 7.70 (d, J=8.6 Hz, 2H, Ar H), 6.60 (s, 2H, NH2), 5.67 (s, 1H, CH), 4.35 (q, J=7.1 Hz, 2H, CH2), 2.86 (s, 3H, N-CH3), 2.11 (s, 3H, CH3).[3]

Protocol 2: Synthesis of 6-Amino-4-aryl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

This protocol details a one-pot, three-component reaction for the synthesis of 6-amino-4-aryl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles.[6]

Materials:

  • 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole

  • Substituted β-ketonitrile (e.g., 2-(4-fluorobenzoyl)acetonitrile)

  • 4-Anisaldehyde

  • Acetic acid

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, add 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), the appropriate p-substituted β-ketonitrile (1 mmol), and 4-anisaldehyde (1 mmol).

  • Add acetic acid (5 mL) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture for 20-25 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol) to afford the pure product.

  • Characterize the product by IR, ¹H NMR, and Mass spectrometry.

Mandatory Visualizations

Experimental and Biological Evaluation Workflow

G cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start Starting Materials (5-Aminopyrazole, Aldehyde, etc.) reaction Microwave-Assisted One-Pot Reaction start->reaction Reagents, Solvent workup Reaction Work-up (Filtration/Extraction) reaction->workup purification Purification (Recrystallization/ Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, HRMS) purification->characterization screening In vitro Screening (e.g., Anticancer, Antimicrobial) characterization->screening Pure Compound moa Mechanism of Action Studies (e.g., Kinase Inhibition Assay, Tubulin Polymerization Assay) screening->moa invivo In vivo Studies (Animal Models) moa->invivo sar Structure-Activity Relationship (SAR) Studies invivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design G compound Pyrazolo[3,4-b]pyridine (Tubulin Inhibitor) tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibition tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle checkpoint Mitotic Checkpoint Activation spindle->checkpoint arrest G2/M Phase Arrest checkpoint->arrest apoptosis Apoptosis arrest->apoptosis G cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses compound Pyrazolo[3,4-b]pyridine (TRK Inhibitor) dimerization Dimerization & Autophosphorylation compound->dimerization Inhibition neurotrophin Neurotrophin (e.g., NGF, BDNF) trk TRK Receptor (TRKA, TRKB, TRKC) neurotrophin->trk Binding trk->dimerization ras_mapk RAS-MAPK Pathway dimerization->ras_mapk pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt plcg PLCγ Pathway dimerization->plcg proliferation Cell Proliferation & Growth ras_mapk->proliferation survival Cell Survival (Anti-apoptosis) pi3k_akt->survival angiogenesis Angiogenesis plcg->angiogenesis

References

Application Notes and Protocols: One-Pot Synthesis of Functionalized Pyrazolo[3,4-b]pyridines from 4-Chloro Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their rigid, bicyclic structure serves as a versatile scaffold for the development of potent and selective inhibitors of various biological targets, including protein kinases. The functionalization of the pyrazolo[3,4-b]pyridine core, particularly at the 4-position, is crucial for modulating pharmacological activity. This document provides detailed protocols for the one-pot synthesis of functionalized pyrazolo[3,4-b]pyridines starting from readily available 4-chloro precursors. The methodologies described herein leverage palladium-catalyzed cross-coupling reactions, namely Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a diverse range of substituents, enabling the rapid generation of compound libraries for screening and lead optimization.

One-Pot Synthesis Strategies

The one-pot functionalization of 4-chloro-1H-pyrazolo[3,4-b]pyridines offers a streamlined and efficient approach to synthesizing a variety of derivatives. By avoiding the isolation of intermediates, these methods save time, reduce waste, and can improve overall yields. The general workflow for these one-pot syntheses is depicted below.

One-Pot Synthesis Workflow 4-Chloro-pyrazolo[3,4-b]pyridine 4-Chloro-pyrazolo[3,4-b]pyridine One-Pot Reaction One-Pot Reaction 4-Chloro-pyrazolo[3,4-b]pyridine->One-Pot Reaction Coupling Partner Coupling Partner Coupling Partner->One-Pot Reaction Functionalized Pyrazolo[3,4-b]pyridine Functionalized Pyrazolo[3,4-b]pyridine One-Pot Reaction->Functionalized Pyrazolo[3,4-b]pyridine

Caption: General workflow for the one-pot synthesis of functionalized pyrazolo[3,4-b]pyridines.

One-Pot Suzuki Coupling for C-4 Arylation

The Suzuki coupling is a powerful method for the formation of C-C bonds. In a one-pot procedure, a 4-chloro-pyrazolo[3,4-b]pyridine can be sequentially coupled with two different aryl or heteroaryl boronic acids to generate diverse 3,4-diaryl derivatives. While the provided data is for a 6-chloro-3-iodo precursor, the principles are applicable to a 4-chloro analog.[1][2]

Data Presentation

Table 1: One-Pot Sequential Suzuki Coupling of a Dihalo-Pyrazolo[3,4-b]pyridine Derivative [1][2]

EntryAr¹B(OH)₂Ar²B(OH)₂ProductYield (%)
1Phenyl4-Methoxyphenyl3-Phenyl-4-(4-methoxyphenyl)-...78
2Phenyl4-Fluorophenyl3-Phenyl-4-(4-fluorophenyl)-...75
34-TolylPhenyl3-(4-Tolyl)-4-phenyl-...82
44-Tolyl4-Methoxyphenyl3-(4-Tolyl)-4-(4-methoxyphenyl)-...85
53-ThienylPhenyl3-(3-Thienyl)-4-phenyl-...72

Note: The yields are representative for a sequential one-pot Suzuki coupling on a dihalo-pyrazolo[3,4-b]pyridine scaffold and may vary for a 4-chloro precursor.

Experimental Protocol

General Procedure for One-Pot Sequential Suzuki Coupling:

  • To a reaction vessel containing 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) in a 3:1 mixture of 1,4-dioxane and water, add the first arylboronic acid (1.0 equiv.), Pd(OAc)₂ (5 mol%), and dppf (5 mol%).[2]

  • Add Cs₂CO₃ (2.0 equiv.) and stir the mixture at 60 °C for 1 hour.[2]

  • After the consumption of the starting material (monitored by TLC), add the second arylboronic acid (1.2 equiv.), additional Pd(OAc)₂ (15 mol%), and dppf (15 mol%).[2]

  • Increase the temperature to 100 °C and stir for an additional 2-4 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,6-diaryl-pyrazolo[3,4-b]pyridine.

One-Pot Buchwald-Hartwig Amination for C-4 Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This one-pot protocol allows for the coupling of various primary and secondary amines to the 4-position of the pyrazolo[3,4-b]pyridine core.

Data Presentation

Table 2: Representative Yields for Buchwald-Hartwig Amination of 4-Chloro-Pyrazolo[3,4-b]pyridines

EntryAmineLigandBaseSolventTemp (°C)Yield (%)
1AnilineXPhosCs₂CO₃Toluene10085
2MorpholineBrettPhosNaOtBuDioxane11092
3BenzylamineRuPhosK₃PO₄Toluene10078
4n-ButylaminetBuXPhosLiHMDSTHF8065
5IndoleBippyPhosK₂CO₃Dioxane12075

Note: The data in this table is representative and compiled from general knowledge of Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocol

General Procedure for One-Pot Buchwald-Hartwig Amination:

  • In an oven-dried Schlenk tube, combine 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a base (e.g., NaOtBu, 1.4 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-amino-pyrazolo[3,4-b]pyridine derivative.

One-Pot Sonogashira Coupling for C-4 Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyrazolo[3,4-b]pyridines.

Data Presentation

Table 3: Representative Yields for Sonogashira Coupling of 4-Chloro-Pyrazolo[3,4-b]pyridines

EntryAlkynePd CatalystCu SourceBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF6588
2EthynyltrimethylsilanePdCl₂(PPh₃)₂CuIi-Pr₂NEtDMF8091
31-HexynePd(OAc)₂CuIPiperidineToluene9075
4Propargyl alcoholPd(dppf)Cl₂CuICs₂CO₃Dioxane10082
53-Ethynyl-anilinePdCl₂(CH₃CN)₂CuIK₂CO₃Acetonitrile8079

Note: The data in this table is representative and based on general Sonogashira coupling literature. Actual yields may vary based on the specific 4-chloro-pyrazolo[3,4-b]pyridine substrate and reaction conditions.

Experimental Protocol

General Procedure for One-Pot Sonogashira Coupling:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) source (e.g., CuI, 10 mol%).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at the indicated temperature until the starting material is consumed (as monitored by TLC).

  • Upon completion, cool the mixture, filter through a pad of celite, and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-pyrazolo[3,4-b]pyridine.

Biological Relevance and Signaling Pathways

Functionalized pyrazolo[3,4-b]pyridines are known to interact with various biological targets, particularly protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of p38 MAPK, making them attractive candidates for the treatment of inflammatory diseases and cancer.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->p38 MAPK Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors->Inflammation/Apoptosis

Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridines.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system. Aberrant activation of TRK signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine-based compounds have emerged as potent inhibitors of TRK kinases.

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor RAS-MAPK Pathway RAS-MAPK Pathway TRK Receptor->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway TRK Receptor->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway TRK Receptor->PLCγ Pathway Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TRK Receptor Gene Expression Gene Expression RAS-MAPK Pathway->Gene Expression Cell Survival & Proliferation Cell Survival & Proliferation PI3K-AKT Pathway->Cell Survival & Proliferation PLCγ Pathway->Cell Survival & Proliferation

Caption: TRK signaling pathway illustrating inhibition by pyrazolo[3,4-b]pyridine derivatives.

Conclusion

The one-pot synthesis of functionalized pyrazolo[3,4-b]pyridines from 4-chloro precursors represents a highly efficient and versatile strategy for the generation of diverse compound libraries. The detailed protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings provided in these application notes offer researchers in drug discovery and medicinal chemistry the tools to rapidly synthesize and evaluate novel pyrazolo[3,4-b]pyridine derivatives as potential therapeutic agents targeting key signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening of 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Derivatives of this core, particularly those with a 4-chloro substitution, serve as key intermediates in the synthesis of potent inhibitors of various protein kinases.[2] These kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer and inflammatory disorders.[3] Consequently, high-throughput screening (HTS) of 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivative libraries is a crucial step in the discovery of novel therapeutic agents.[2]

This document provides detailed application notes and protocols for the high-throughput screening of these compound libraries, focusing on biochemical kinase inhibition and cell-based viability assays. It is intended to guide researchers in identifying and characterizing promising lead compounds for further drug development.

Target Identification and Validation

Prior to initiating a high-throughput screening campaign, the selection and validation of a biological target are paramount. An ideal target should play a pivotal role in the disease's pathophysiology and be "druggable," meaning its activity can be modulated by a small molecule. The target should also be amenable to a robust and scalable assay for HTS.

Target Validation Approaches:

  • Genetic Validation: Techniques like siRNA can be used to mimic the effect of a drug by temporarily suppressing the target gene, allowing for observation of the resulting phenotype to confirm the target's role in the disease.

  • Pharmacological Validation: The use of known inhibitors or activators of the target can help to validate its significance in a disease-related process.

  • Druggability Assessment: This involves analyzing the 3D structure of the target, often through X-ray crystallography, to ensure it possesses a binding site suitable for small molecule interaction.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow designed for efficiency and reproducibility. The process is highly automated to handle large compound libraries.

HTS_Workflow cluster_screen Screening cluster_validation Validation Assay_Dev Assay Development & Optimization Library_Prep Compound Library Preparation Primary_Screen Primary Screen (Single Concentration) Library_Prep->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_Confirm Hit Confirmation Hit_ID->Hit_Confirm Dose_Response Dose-Response & IC50 Determination Hit_Confirm->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

A generalized workflow for a high-throughput screening campaign.

Data Presentation: Kinase Inhibition

Quantitative data from HTS should be organized for clear comparison. The following table presents exemplar data for a series of 1H-pyrazolo[3,4-b]pyridine derivatives screened against a target kinase, TANK-binding kinase 1 (TBK1).

Compound IDStructureTBK1 IC50 (nM)
BX795 Positive Control7.1
MRT67307 Positive Control28.7
15y Lead Compound0.2
15i Derivative8.5
15k Derivative287.7

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (TBK1)

This protocol describes a generic, luminescence-based assay to screen for inhibitors of TBK1 kinase, adapted from methodologies used for similar kinases.

Materials:

  • Recombinant Human TBK1 (His-tagged)

  • Substrate Peptide (e.g., a generic kinase substrate)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white, low-volume microplates

  • This compound derivative library (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to the 384-well assay plates. Also, include wells for positive controls (no inhibition, DMSO only) and negative controls (no enzyme).

  • Enzyme Addition: Add 5 µL of the TBK1 enzyme solution (e.g., 4 ng per well) in assay buffer to all wells of the assay plate.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture of the kinase substrate (e.g., 4 µM) and ATP (e.g., 100 µM) in assay buffer to all wells.

  • Enzymatic Reaction: Incubate the plates at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are selected as "hits" for further confirmation.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of hit compounds on the viability of a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., a line in which the target kinase is known to be active)

  • Cell culture medium and supplements (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom microplates

  • Hit compounds from the primary screen (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each active compound.

Signaling Pathway Visualization

Understanding the signaling context of the target kinase is essential for interpreting screening results. The diagram below illustrates a simplified, generic kinase signaling pathway that is often the target of inhibitors like the 1H-pyrazolo[3,4-b]pyridine derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Target_Kinase Target Kinase (e.g., TBK1) Kinase_Cascade->Target_Kinase Transcription_Factor Transcription Factor Target_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Proliferation, Survival, Inflammation Ligand Growth Factor Ligand->Receptor Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Target_Kinase

Simplified kinase signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented here provide a framework for conducting high-throughput screening campaigns to identify and validate new drug candidates from libraries of these derivatives. Careful target selection, robust assay development, and systematic hit validation are critical for the successful translation of screening hits into viable therapeutic leads.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the low yield in the Gould-Jacobs synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low Overall Yield of this compound

A diminished overall yield can arise from inefficiencies in one or more stages of the multi-step Gould-Jacobs synthesis. A systematic approach to identify the problematic step is crucial for effective troubleshooting.

Potential CauseRecommended Solutions
Incomplete Initial Condensation - Ensure a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate is used. - Monitor the reaction by TLC or LC-MS to confirm the consumption of 3-aminopyrazole. - Use fresh, high-quality reagents to avoid decomposition.
Inefficient Thermal Cyclization - Gradually increase the reaction temperature for the cyclization step, typically in the range of 250-300°C.[1] - Extend the reaction time, while monitoring for potential product degradation.[1] - Consider using microwave irradiation, which can significantly shorten reaction times and improve yields.[2]
Degradation During Cyclization - Optimize the balance between reaction temperature and time to minimize the formation of tarry materials.[1] - Employ a high-boiling inert solvent like Dowtherm A or diphenyl ether for even heat distribution.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Losses During Chlorination & Work-up - Ensure the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate is completely dry before adding POCl₃. - Carefully control the quenching of the POCl₃ reaction mixture by pouring it onto ice to avoid hydrolysis of the product back to the hydroxy intermediate. - Optimize the extraction and purification steps to minimize product loss.
Problem 2: Incomplete Cyclization of the Anilidomethylenemalonate Intermediate

The thermal cyclization is often the most challenging step of the Gould-Jacobs synthesis, requiring high temperatures to proceed effectively.

Potential CauseRecommended Solutions
Insufficient Reaction Temperature - The cyclization is a high-temperature process; gradually increase the temperature to facilitate the reaction.[1]
Short Reaction Time - If higher temperatures lead to decomposition, try extending the reaction time at a slightly lower temperature.[1]
Inefficient Heat Transfer - Use a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether to ensure uniform and efficient heating of the reaction mixture.[1]
Presence of Moisture - While not always critical, ensuring anhydrous conditions for reagents and solvents can sometimes improve the reaction outcome.[1]
Problem 3: Formation of Side Products

The harsh conditions of the Gould-Jacobs reaction can lead to the formation of undesirable byproducts, complicating purification and reducing the yield of the target compound.

Potential CauseRecommended Solutions
Formation of Dark Tarry Materials - This is often due to decomposition at high temperatures or prolonged heating.[1] Optimize the temperature and reaction time. - Utilize a high-boiling inert solvent for more controlled heating.[1] - Running the reaction under an inert atmosphere can mitigate degradation.
Decarboxylation of the Intermediate - High temperatures and pressure can lead to the loss of the 3-carboalkoxy group.[1] - Carefully control the reaction temperature and time. - If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.
Hydrolysis of the Chloro-product - The 4-chloro product is susceptible to hydrolysis back to the 4-hydroxy intermediate during work-up. - Quench the reaction mixture by carefully and slowly pouring it onto crushed ice. - Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia) while keeping the temperature low.

Frequently Asked Questions (FAQs)

Q1: What are the key stages of the Gould-Jacobs synthesis for this compound?

A1: The synthesis is a three-stage process:

  • Condensation: 3-aminopyrazole is reacted with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.[1]

  • Chlorination: The 4-hydroxy group is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

Q2: What are the typical reaction conditions for the cyclization step?

A2: The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[1] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly shorten reaction times and often improve yields.[2]

Q3: My final product is a viscous oil and difficult to crystallize. What can I do?

A3: This is often due to the presence of impurities or residual high-boiling solvent.

  • Purify the crude product using column chromatography.

  • Ensure the high-boiling solvent is thoroughly removed under high vacuum.

  • Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the reaction's progress. For TLC, you can track the disappearance of the starting materials and the appearance of the intermediate and final products. A common visualization technique for these N-heterocycles is UV light (254 nm).[4]

Q5: Are there alternatives to conventional heating for the cyclization step?

A5: Yes, microwave-assisted synthesis is a powerful alternative. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Gould-Jacobs Cyclization
MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating~2502-15 hoursLower[2]
Microwave Irradiation250-3002-8 minutesHigher[2]

Note: Yields are highly substrate and condition dependent.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Conventional Heating)
  • Condensation: In a round-bottom flask, combine 3-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction. The crude anilidomethylenemalonate intermediate can be used directly in the next step after removing residual ethanol under reduced pressure.[1]

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[1]

Protocol 2: Chlorination of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine
  • Reaction Setup: In a fume hood, place the dried 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate in a round-bottom flask equipped with a reflux condenser.

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction can be run neat or with a co-solvent. Gently heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Isolation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or sodium bicarbonate) while maintaining a low temperature in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization or column chromatography.

Visualizations

Gould_Jacobs_Workflow cluster_synthesis Synthesis Workflow start Start: 3-Aminopyrazole + Diethyl Ethoxymethylenemalonate condensation Step 1: Condensation (100-130°C) start->condensation intermediate1 Anilidomethylenemalonate Intermediate condensation->intermediate1 cyclization Step 2: Thermal Cyclization (250-300°C or MW) intermediate1->cyclization intermediate2 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine Intermediate cyclization->intermediate2 chlorination Step 3: Chlorination (POCl3, reflux) intermediate2->chlorination product Final Product: This compound chlorination->product

Caption: General experimental workflow for the Gould-Jacobs synthesis.

Troubleshooting_Yield cluster_check Troubleshooting Steps cluster_solutions Potential Solutions start Low Overall Yield check_condensation Check Condensation Step (TLC/LC-MS) start->check_condensation incomplete_condensation Incomplete? check_condensation->incomplete_condensation check_cyclization Check Cyclization Step (TLC/LC-MS) incomplete_cyclization Incomplete? check_cyclization->incomplete_cyclization side_products Side Products Present? (e.g., Tar, Decarboxylation) check_cyclization->side_products check_chlorination Check Chlorination & Work-up product_loss Product Loss? check_chlorination->product_loss incomplete_condensation->check_cyclization No sol_condensation Adjust Reagent Ratio Increase Reaction Time/Temp Use Fresh Reagents incomplete_condensation->sol_condensation Yes incomplete_cyclization->check_chlorination No sol_cyclization Increase Temperature/Time Use High-Boiling Solvent Consider Microwave incomplete_cyclization->sol_cyclization Yes sol_workup Controlled Quenching Optimize Purification product_loss->sol_workup Yes sol_degradation Optimize Temp/Time Inert Atmosphere side_products->sol_degradation Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Purification challenges and recrystallization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification and recrystallization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Question 1: My this compound fails to crystallize upon cooling. What should I do?

Answer: This is a common issue that can be addressed by several techniques:

  • Induce Crystallization:

    • Seeding: If you have a pure crystal of the compound, add a small seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Concentration: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

  • Solvent System: The chosen solvent may not be optimal. This compound is a polar molecule, and a good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for the recrystallization of pyrazolopyridine derivatives.[1] Consider trying a mixed solvent system, such as ethanol/water, to fine-tune the solubility.

  • Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

Question 2: An oil has formed instead of crystals during recrystallization. How can I rectify this?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent, or the melting point of the solute is lower than the boiling point of the solvent. To address this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the primary solvent to decrease the saturation.

  • Change Solvent System: The current solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. For instance, if you are using ethanol, adding a small amount of water can sometimes induce crystallization.

  • Lower the Temperature of Dissolution: Dissolve the compound at a temperature below its melting point.

Question 3: The purity of my recrystallized this compound is still low. What are the possible reasons?

Answer:

  • Incomplete Removal of Impurities: The chosen recrystallization solvent may also dissolve the impurities, leading to their co-crystallization with your product. A different solvent system might be necessary to leave the impurities in the mother liquor.

  • Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals. A second recrystallization step may be necessary.

  • Inherent Impurities: Some impurities, such as regioisomers formed during synthesis, may have very similar solubility profiles to the desired product, making separation by recrystallization difficult.[1] In such cases, column chromatography is a more effective purification method.

Column Chromatography Issues

Question 4: I am having trouble separating this compound from its impurities using column chromatography. What can I do?

Answer:

  • Optimize the Mobile Phase: The polarity of the eluent is critical for good separation on a silica gel column.[1] For polar compounds like pyrazolopyridines, a gradient of ethyl acetate in hexane is a good starting point.[1]

    • Begin with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity.

    • Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurities. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazolopyridines.[1] Ensure you are using the correct mesh size for your column dimensions and separation needs.

  • Column Packing: A poorly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.

  • Sample Loading: Overloading the column can result in broad bands and poor separation. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. Adsorbing the crude product onto a small amount of silica gel before loading (dry loading) can also improve resolution.

Question 5: My compound is streaking on the TLC plate. What does this indicate?

Answer: Streaking on a TLC plate can be due to several factors:

  • Sample Overload: You may have spotted too much of your sample on the plate. Try spotting a more dilute solution.

  • High Polarity: The compound might be too polar for the chosen mobile phase and is strongly adsorbing to the silica gel. Try a more polar eluent system.

  • Presence of Acidic or Basic Impurities: These can interact strongly with the silica gel. Adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes resolve this issue.

  • Compound Instability: The compound may be decomposing on the silica gel.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound

Purification MethodStationary PhaseMobile Phase/Solvent SystemTypical Purity
Recrystallization N/AEthanol>95%
N/AEthanol/Water mixture>95%
N/AAcetone>95%
Column Chromatography Silica GelGradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)>98%

Table 2: Thin Layer Chromatography (TLC) Parameters

Stationary PhaseMobile Phase SystemExpected Rf RangeVisualization Method
Silica Gel30% Ethyl Acetate in Hexane0.2 - 0.4UV light (254 nm)
50% Ethyl Acetate in Hexane0.4 - 0.6UV light (254 nm)

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification of this compound by Column Chromatography

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring even packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the impurities present and should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_1 Further Purification Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) Crude->Dissolve Recrystallization Path Load_Column Load Crude Product onto Column Crude->Load_Column Chromatography Path Recrystallize Cool Slowly to Induce Recrystallization Dissolve->Recrystallize Filter_Wash Filter and Wash with Cold Solvent Recrystallize->Filter_Wash Pure_Crystals Pure Crystalline Product (>95% Purity) Filter_Wash->Pure_Crystals Decision Purity Sufficient? Filter_Wash->Decision If purity is low Column_Chrom Column Chromatography (Silica Gel) Elute Elute with Hexane/ Ethyl Acetate Gradient Load_Column->Elute Collect_Fractions Collect and Analyze Fractions (TLC) Elute->Collect_Fractions Evaporate Combine Pure Fractions and Evaporate Solvent Collect_Fractions->Evaporate High_Purity_Product High Purity Product (>98% Purity) Evaporate->High_Purity_Product Decision->Pure_Crystals Yes Decision->Column_Chrom No

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Issue Encountered Start->Problem No_Crystals No Crystals Form Problem->No_Crystals No Crystallization Oiling_Out Oiling Out Occurs Problem->Oiling_Out Oil Formation Low_Purity Purity is Low Problem->Low_Purity Impure Product Sol_No_Crystals Add Seed Crystal Scratch Flask Concentrate Solution No_Crystals->Sol_No_Crystals Sol_Oiling_Out Add More Solvent Change Solvent System Lower Dissolution Temp. Oiling_Out->Sol_Oiling_Out Sol_Low_Purity Slow Down Cooling Perform Second Recrystallization Use Column Chromatography Low_Purity->Sol_Low_Purity Success Successful Recrystallization Sol_No_Crystals->Success Sol_Oiling_Out->Success Sol_Low_Purity->Success

Caption: Troubleshooting decision tree for recrystallization challenges.

References

Identifying and minimizing byproducts in the synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the Gould-Jacobs reaction. This approach involves the condensation of a 3-aminopyrazole derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate. Subsequent chlorination with an agent like phosphorus oxychloride (POCl₃) yields the final product.[1][2]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The main byproducts encountered are:

  • 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine: This results from incomplete chlorination of the intermediate.[1]

  • Regioisomers: If an unsymmetrical pyrazole or β-dicarbonyl compound is used, different regioisomers can be formed.[1]

  • Over-chlorinated products: Dichloro- or other polychlorinated pyrazolopyridines can form if the chlorination conditions are too harsh.

  • Tautomeric Isomers: While the 1H-tautomer is more stable, the 2H-tautomer can also be present.[1]

Q3: How can I detect the presence of these byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for byproduct identification:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and detecting the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the main product and byproducts. 2D NMR techniques like NOESY can help in unambiguously assigning regioisomers.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the products and byproducts, aiding in their identification.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Significant amount of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine in the final product. Incomplete chlorination.- Increase the molar excess of POCl₃. - Extend the reaction time for the chlorination step. - Increase the reaction temperature for the chlorination step. - Ensure the POCl₃ is of high purity and not hydrolyzed.
Presence of an unexpected regioisomer. Use of an unsymmetrical starting material (e.g., a substituted 3-aminopyrazole or an unsymmetrical β-dicarbonyl compound).- If possible, use a symmetrical starting material to avoid regioisomer formation. - If using an unsymmetrical starting material is necessary, optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. - Separate the isomers using column chromatography or preparative HPLC.
Formation of dichlorinated or other over-chlorinated byproducts. Chlorination conditions are too harsh.- Reduce the molar excess of the chlorinating agent. - Lower the reaction temperature. - Reduce the reaction time.
Product is a mixture of 1H and 2H tautomers. Tautomerization is an inherent property of the molecule.The 1H tautomer is generally more stable and often the major product.[1] Purification by recrystallization or chromatography can sometimes isolate the major tautomer. The equilibrium between tautomers can be influenced by the solvent and pH.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Gould-Jacobs Reaction

Step 1: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine

  • In a round-bottom flask, combine 3-aminopyrazole (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours.

  • Cool the reaction mixture and add it to a high-boiling solvent such as diphenyl ether.

  • Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes to effect cyclization.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane) to remove the diphenyl ether and dry under vacuum to obtain 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.

Step 2: Chlorination to this compound

  • To the crude 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by TLC or HPLC.

  • After completion, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the desired product from the 4-hydroxy intermediate and other potential byproducts.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start 3-Aminopyrazole + Diethyl ethoxymethylenemalonate condensation Condensation (120-130°C) start->condensation cyclization Cyclization (Diphenyl ether, 250-260°C) condensation->cyclization hydroxy_intermediate 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine cyclization->hydroxy_intermediate chlorination Chlorination (POCl₃, reflux) hydroxy_intermediate->chlorination final_product Crude 4-Chloro-1H- pyrazolo[3,4-b]pyridine chlorination->final_product analysis TLC / HPLC / MS / NMR Analysis final_product->analysis byproduct_check Byproducts Detected? analysis->byproduct_check purification Column Chromatography / Recrystallization byproduct_check->purification Yes pure_product Pure 4-Chloro-1H- pyrazolo[3,4-b]pyridine byproduct_check->pure_product No troubleshooting Troubleshooting Guide byproduct_check->troubleshooting Yes purification->pure_product

Caption: Workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Analyze Crude Product issue1 High 4-Hydroxy Byproduct? start->issue1 issue2 Regioisomer Detected? issue1->issue2 No solution1 Optimize Chlorination: - Increase POCl₃/time/temp issue1->solution1 Yes issue3 Over-chlorination? issue2->issue3 No solution2 Modify Synthesis Strategy: - Use symmetrical reagents - Optimize for selectivity issue2->solution2 Yes solution3 Refine Chlorination: - Decrease POCl₃/time/temp issue3->solution3 Yes purify Purify by Chromatography or Recrystallization issue3->purify No solution1->purify solution2->purify solution3->purify

Caption: Troubleshooting decision tree for byproduct minimization.

References

Troubleshooting common issues in Suzuki coupling reactions with chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of chloropyridines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chloropyridine resulting in a low yield?

A1: Low yields with chloropyridine substrates are a common challenge and can stem from several factors. The primary reasons include the inherent low reactivity of chloropyridines due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle difficult.[1] Catalyst deactivation is another major issue, where the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species.[2][3] Additionally, side reactions like protodeboronation (hydrolysis of the boronic acid) and homocoupling can consume starting materials and reduce the yield of the desired product.[2]

Q2: What are the most common side reactions in Suzuki coupling with chloropyridines, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.[2]

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2] It is often exacerbated by high temperatures and aqueous bases.[2][4] To minimize this, you can use anhydrous solvents, employ a less nucleophilic or weaker base, or switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[1][2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[2]

Q3: My chloropyridine substrate seems unreactive. What specific conditions can improve the coupling?

A3: Given the lower reactivity of chloropyridines, highly active catalyst systems are often required.[2] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[1][2]

  • Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can help overcome the activation energy barrier for the C-Cl bond cleavage.[1][2] Microwave irradiation can also be effective in reducing reaction times and improving yields.[3][5]

  • Select an Appropriate Base: A strong, non-nucleophilic base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][2]

Q4: How do I choose the right base for my reaction?

A4: The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][3] The choice of base can significantly impact the reaction yield.[2] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used, so screening different bases is a recommended optimization step.[2][4]

Q5: Can I run the Suzuki coupling of chloropyridines under aerobic conditions?

A5: It is highly recommended to run Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which halts the catalytic cycle.[1][3] Oxygen can also promote the homocoupling of the boronic acid, further reducing the yield of the desired product.[2] Therefore, all solvents and reagents should be thoroughly degassed before use.[1]

Troubleshooting Guide: Low or No Yield

A systematic approach to troubleshooting low or no yield in the Suzuki coupling of chloropyridines is essential. The following guide provides a step-by-step process to identify and resolve common issues.

Diagram: Troubleshooting Workflow for Low Yields

G start Low or No Yield Observed catalyst_q Is the catalyst system active enough? start->catalyst_q temp_q Is the reaction temperature sufficient? catalyst_q->temp_q Yes catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst_q->catalyst_sol No base_q Is the base effective? temp_q->base_q Yes temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation. temp_q->temp_sol No degas_q Is the system properly degassed? base_q->degas_q Yes base_sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base_q->base_sol No side_react_q Are side reactions (protodeboronation, homocoupling) dominant? degas_q->side_react_q Yes degas_sol Degas solvents thoroughly. Use Schlenk techniques. degas_q->degas_sol No side_react_sol Use anhydrous conditions. Switch to boronic ester. Ensure inert atmosphere. side_react_q->side_react_sol Yes end Re-run Optimized Reaction side_react_q->end No catalyst_sol->temp_q temp_sol->base_q base_sol->degas_q degas_sol->side_react_q side_react_sol->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Data Presentation: Catalyst and Base Selection

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling with chloropyridines. The following tables summarize the effectiveness of various systems.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Chloropyridines

Catalyst / LigandTypical LoadingKey AdvantagesReference(s)
Pd(OAc)₂ / SPhos or XPhos1-4% Pd, 2-8% LigandExcellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[2]
Pd(PEPPSI)-IPr (NHC Ligand)1-3%Highly active for C4-selective coupling of dichloropyridines.[2][6]
Pd(PPh₃)₄2-5%A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[2]
Pd₂(dba)₃ / P(t-Bu)₃1-3% Pd, 2-6% LigandA robust system for coupling aryl chlorides.[2]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseStrengthCommon SolventsNotesReference(s)
K₃PO₄StrongDioxane, Toluene, DMFOften provides high yields for challenging couplings.[2][3]
Cs₂CO₃StrongDioxane, TolueneHighly effective, but more expensive.[1]
K₂CO₃ModerateDioxane/Water, Toluene/WaterA common and cost-effective choice, often used in aqueous mixtures.[3]
Na₂CO₃ModerateDioxane/Water, Toluene/WaterSimilar to K₂CO₃, widely used.[2]

Key Reaction Components and Catalytic Cycle

Diagram: Decision Tree for Selecting Key Reaction Components

G start Start: Chloropyridine Substrate ligand Select Ligand start->ligand base Select Base start->base boron Select Boron Source start->boron ligand_opt Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) ligand->ligand_opt base_opt Start with K₃PO₄ or Na₂CO₃. Screen others if necessary. base->base_opt boron_opt If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. boron->boron_opt

Caption: Decision tree for selecting key reaction components.

Diagram: The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)L₂-X pd0->ox_add Oxidative Addition trans Ar-Pd(II)L₂-Ar' ox_add->trans Transmetalation trans->pd0 product Ar-Ar' trans->product Reductive Elimination sub_halide Ar-X (Chloropyridine) sub_halide->ox_add sub_boron Ar'-B(OR)₂ sub_boron->trans base Base base->trans

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Chloropyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[2]

  • Schlenk tube or reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the chloropyridine, arylboronic acid, base, palladium catalyst, and ligand.[2][3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][2]

  • Solvent Addition: Add the degassed solvent via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2][3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][7]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[2][7]

References

Preventing catalyst deactivation in palladium-catalyzed reactions of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in palladium-catalyzed cross-coupling reactions of 4-Chloro-1H-pyrazolo[3,4-b]pyridine. The focus is on preventing and diagnosing catalyst deactivation to ensure successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the inherent properties of the substrate. The pyrazolo[3,4-b]pyridine core is an electron-deficient N-heterocycle. The nitrogen atoms in the pyrazole and pyridine rings can act as ligands, coordinating to the palladium center and leading to catalyst inhibition or deactivation.[1] Furthermore, activating the C-Cl bond for oxidative addition is more challenging than for C-Br or C-I bonds, often requiring more reactive and specialized catalyst systems.[1]

Q2: What is palladium black, and why is its formation a concern?

A2: Palladium black is a form of elemental palladium that has precipitated from the reaction mixture, appearing as a black solid. Its formation signifies the aggregation of the active, soluble Pd(0) catalyst into an inactive, heterogeneous state. This aggregation leads to a significant drop in the concentration of the active catalyst, resulting in slow or incomplete reactions and low product yields.

Q3: How can I visually diagnose potential catalyst deactivation during my experiment?

A3: A primary visual indicator of catalyst deactivation is the formation of palladium black. If you observe the reaction mixture turning from a homogeneous solution to a suspension with black particles, it is a strong indication that the catalyst is aggregating and deactivating.

Q4: Which ligands are most effective for cross-coupling reactions with this compound?

A4: For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective. Ligands from the Buchwald family, such as XPhos, SPhos, and RuPhos, are excellent choices as they promote the formation of the active, monoligated Pd(0) species and facilitate the challenging oxidative addition step.[2] For certain applications, specialized ligands like the Josiphos family have also shown exceptional activity and stability, particularly in preventing catalyst deactivation by basic heterocycles.[3]

Q5: What role does the base play in catalyst stability and reaction efficiency?

A5: The base is crucial for the transmetalation step in Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination. However, the choice of base can also impact catalyst stability. Very strong bases like sodium tert-butoxide can sometimes promote ligand degradation or other side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point as they are generally well-tolerated and effective. The solubility of the base is also a critical factor; an insoluble base can lead to poor reaction kinetics.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Catalyst Deactivation (Palladium Black Formation) Visually inspect the reaction for a black precipitate.- Switch to a more robust ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or their corresponding palladacycle precatalysts (G2, G3, G4), which are designed for stability.[4][5] - Lower the reaction temperature: High temperatures can accelerate catalyst decomposition.[6] - Ensure rigorous inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Degas solvents thoroughly and maintain a positive pressure of argon or nitrogen.
Catalyst Poisoning Analyze starting materials for impurities (e.g., sulfur-containing compounds). Run a control reaction with highly purified reagents.- Purify starting materials: Recrystallize solid reagents and distill liquid reagents. Use high-purity, anhydrous solvents. - Use of additives: In cases of suspected halide poisoning, additives like silver salts (e.g., Ag₂CO₃) can act as scavengers.
Inhibition by Substrate/Product The nitrogen atoms of the pyrazolopyridine can coordinate to the palladium center.- Use a higher ligand-to-palladium ratio: An excess of the phosphine ligand can help prevent the substrate or product from binding to the palladium. - Select a bidentate ligand: Ligands like Josiphos can form more stable chelate complexes with palladium, reducing the likelihood of displacement by the heterocyclic substrate.[3]
Inefficient Oxidative Addition The C-Cl bond is strong and difficult to break.- Use a highly active catalyst system: Employ advanced generation palladacycle precatalysts (e.g., XPhos Pd G3) which are designed to form the active Pd(0) species efficiently.[5] - Increase reaction temperature: Carefully increase the temperature in increments, while monitoring for catalyst decomposition.
Poor Solubility of Reagents Observe the reaction mixture for undissolved solids.- Solvent screening: Test different solvents or solvent mixtures. For Suzuki couplings, polar aprotic solvents like dioxane or DMF, often with a small amount of water, are effective.[7]
Issue 2: Reaction is Sluggish or Stalls Before Completion
Potential Cause Diagnostic Check Recommended Solution
Insufficient Catalyst Activity The chosen catalyst may not be active enough for this specific transformation.- Screen different ligands: Test a panel of bulky phosphine ligands to find the optimal one for your substrate combination. - Switch to a palladacycle precatalyst: These are often more active and reliable than generating the catalyst in situ from a palladium source and a separate ligand.[4][5]
Base Incompatibility or Low Strength The chosen base may not be strong enough or may have poor solubility.- Screen different bases: Test stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS may be necessary. - Use a phase-transfer catalyst: In biphasic reactions, a phase-transfer catalyst can improve the transport of the base to the organic phase.
Product Inhibition The product formed may be coordinating to the palladium, slowing down the catalytic cycle.- Use a higher catalyst loading: This can sometimes overcome product inhibition, although it is not ideal for process efficiency. - Consider a different ligand: A bulkier ligand may create a steric environment around the palladium that disfavors product coordination.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles
EntryHeterocyclic ChlorideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
13-ChloroindazolePhenylboronic acidPd₂(dba)₃ (2.5)XPhos (5.0)K₃PO₄Dioxane/H₂O10015-2056[7]
22-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (cat.)-Na₂CO₃Toluene/EtOH110->99[8]
32,4-Dichloropyridine4-Methoxyphenylboronic acidPd(PEPPSI-IPr) (3.0)-K₂CO₃Dioxane100-75 (C4-coupling)[9]
44-Chloro-3-methylanisole2,6-Difluorophenylboronic acidPd₂(dba)₃ (cat.)XPhos (cat.)K₃PO₄Dioxane605-8High[2]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles
EntryHeterocyclic ChlorideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
13-ChloropyridineOctylamine[Pd(allyl)Cl]₂ (0.0005)CyPF-tBu (0.001)NaOt-BuDME80-98[3]
24-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOt-BuXylene902460[10]
32-Chloro-N-aryl-pyridin-4-amineMorpholinePd(OAc)₂ (2.0)XPhos (4.0)K₂CO₃Toluene1101885[11]
43-ChloropyridineIndole[Pd(cinnamyl)Cl]₂ (2.0)BippyPhos (4.0)K₃PO₄t-AmylOH1101-2491[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for the specific substrates.

  • To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.2 M) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization.

  • In a glovebox, add the aryl halide (e.g., this compound, 1.0 mmol), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂ with a suitable ligand like Josiphos, 0.5-2 mol% Pd), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol) to a dry reaction vessel.

  • Add the degassed solvent (e.g., toluene or DME, 0.5 M).

  • Add the amine (1.1-1.2 mmol).

  • Seal the vessel and heat the mixture with stirring at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by flash column chromatography.

Protocol 3: Testing for Catalyst Poisoning
  • Baseline Reaction: Run the reaction under your standard, optimized conditions with the current batches of reagents and solvents. Record the yield and reaction profile.

  • High-Purity Reaction: Run the reaction again under identical conditions, but use reagents and solvents of the highest available purity (e.g., freshly recrystallized solids, anhydrous and degassed solvents).

  • Comparison: If the high-purity reaction shows a significant improvement in yield or reaction rate, it is likely that impurities in your starting materials are poisoning the catalyst.

Protocol 4: Catalyst Reactivation by Re-oxidation with Benzoquinone

This procedure may be effective for catalysts deactivated by the formation of inactive Pd(0) aggregates.[13]

  • Catalyst Recovery: If possible, filter the reaction mixture to isolate the precipitated palladium black. Wash the solid with the reaction solvent and then with a non-polar solvent like hexane, and dry under vacuum.

  • Re-oxidation: Suspend the recovered palladium in a suitable solvent (e.g., THF or toluene). Add a stoichiometric amount of an oxidizing agent like 1,4-benzoquinone.

  • Stirring: Stir the suspension at room temperature for several hours. The disappearance of the black solid and the formation of a colored solution may indicate the re-oxidation of Pd(0) to a soluble Pd(II) species.

  • Re-use: The resulting solution containing the reactivated palladium species can potentially be used in a subsequent reaction, though its activity may not be fully restored.

Visualizations

Catalytic_Cycle_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Pd_Black Palladium Black (Inactive Aggregates) Pd(0)L_n->Pd_Black Aggregation N_Coordination N-Heterocycle Coordination Pd(0)L_n->N_Coordination Inhibition Ligand_Degradation Ligand Degradation (e.g., Oxidation) Pd(0)L_n->Ligand_Degradation Loss of Active Species Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-M) Pd(II)_Complex->Transmetalation Diaryl_Pd(II) Ar-Pd(II)-R Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-R Product Reductive_Elimination->Product

Caption: Palladium catalytic cycle and common deactivation pathways.

Troubleshooting_Workflow start Low Yield / Failed Reaction check_pd_black Observe Palladium Black? start->check_pd_black check_reagents Check Reagent Purity check_pd_black->check_reagents No optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) check_pd_black->optimize_catalyst Yes check_conditions Review Reaction Conditions (Temp, Base, Solvent) check_reagents->check_conditions Reagents are Pure purify_reagents Purify Starting Materials & Solvents check_reagents->purify_reagents Impurities Suspected check_conditions->optimize_catalyst Conditions are Optimal optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions Suboptimal success Improved Yield optimize_catalyst->success purify_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for low-yield reactions.

Ligand_Selection_Guide start Substrate: This compound challenge Challenges: - Electron Deficient - N-Coordination - Strong C-Cl Bond start->challenge ligand_type Required Ligand Properties: - Electron-Rich - Sterically Bulky challenge->ligand_type buchwald Buchwald Biarylphosphines: - XPhos - SPhos - RuPhos ligand_type->buchwald josiphos Chelating Ligands: - Josiphos Family (e.g., CyPF-tBu) ligand_type->josiphos precatalysts Consider Precatalysts: - G2, G3, G4 Palladacycles (Improved Activity & Stability) buchwald->precatalysts josiphos->precatalysts

Caption: Ligand selection guide for this compound.

References

Addressing regioselectivity issues in the functionalization of the pyrazolo[3,4-b]pyridine core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing regioselectivity issues during the functionalization of the pyrazolo[3,4-b]pyridine core.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of functionalization on the pyrazolo[3,4-b]pyridine core and what are the associated regioselectivity challenges?

A1: The primary sites for functionalization on the 1H-pyrazolo[3,4-b]pyridine core are the nitrogen atoms of the pyrazole ring (N1 and N2) and the carbon atoms of both the pyrazole (C3) and pyridine rings (C4, C5, and C6).

  • N-Functionalization (Alkylation/Arylation): The presence of two nucleophilic nitrogen atoms in the pyrazole ring (N1 and N2) leads to the potential formation of two regioisomers. The 1H-tautomer is generally more stable.[1] The ratio of N1 to N2 substitution is influenced by steric hindrance, electronic effects of substituents, and reaction conditions (base, solvent, temperature).

  • C-Functionalization (Halogenation/Metal-Catalyzed Cross-Coupling): Direct electrophilic substitution on the pyrazolo[3,4-b]pyridine ring can be challenging and may result in a mixture of products. The C3 position is a common site for direct C-H functionalization.[2] Regioselective halogenation is crucial for subsequent cross-coupling reactions, and the position of halogenation can be directed by the reaction conditions and the directing groups present on the scaffold.

Q2: How can I control the N1 vs. N2 regioselectivity during alkylation?

A2: Achieving high regioselectivity in the N-alkylation of pyrazolo[3,4-b]pyridines requires careful optimization of reaction conditions. Here are key factors to consider:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If a substituent is present at the C3-position, alkylation is more likely to occur at the N1 position.

  • Base and Solvent: The choice of base and solvent system is critical. For related N-heterocycles, combinations like sodium hydride in THF or potassium carbonate in DMF have been shown to influence the N1/N2 ratio.

  • Alkylating Agent: The nature of the alkylating agent can also impact regioselectivity.

Q3: What are the key challenges in the direct C-H functionalization of the pyrazolo[3,4-b]pyridine core?

A3: Direct C-H functionalization can be a powerful tool, but it presents challenges in controlling regioselectivity. The reactivity of the C-H bonds at different positions (C3, C4, C6) can be similar, leading to mixtures of isomers. Recent methods have focused on achieving C3-selectivity through the use of specific palladium catalysts.[2] The reaction conditions, including the catalyst, ligand, and solvent, must be carefully screened to achieve the desired regioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 isomers)

Symptoms:

  • 1H NMR of the crude product shows two sets of signals corresponding to the N1 and N2 alkylated products.

  • Difficulty in separating the two isomers by column chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal Base/Solvent Combination The polarity of the solvent and the nature of the counter-ion of the base can significantly influence the site of alkylation. A systematic screen of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, Acetonitrile) is recommended. In some cases, less polar solvents may favor alkylation at the less hindered N1 position.
Steric Effects If the substrate is unsubstituted at C3, both nitrogen atoms are sterically accessible. Consider using a bulkier alkylating agent to favor substitution at the less hindered position.
Reaction Temperature Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring one isomer over the other.
Issue 2: Low Yield or No Reaction in Buchwald-Hartwig N-Arylation

Symptoms:

  • TLC analysis shows only starting material after the reaction time.

  • Formation of significant amounts of side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Catalyst/Ligand System The choice of palladium precursor and phosphine ligand is crucial for successful Buchwald-Hartwig amination. For N-heterocycles, sterically hindered biarylphosphine ligands often provide good results. Screen different ligands (e.g., Xantphos, BINAP) and palladium sources (e.g., Pd2(dba)3, Pd(OAc)2).
Base Incompatibility The strength and nature of the base are critical. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used. The choice of base can also affect the regioselectivity.
Poor Quality of Reagents or Solvents Ensure that the aryl halide is pure and the amine is free of moisture. Use anhydrous solvents, as water can deactivate the catalyst.
Issue 3: Lack of Regioselectivity in Halogenation

Symptoms:

  • Formation of a mixture of mono-, di-, and poly-halogenated products.

  • Halogenation occurring at multiple positions on the ring system.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions Traditional electrophilic halogenation methods often require harsh conditions that can lead to a lack of selectivity.
Incorrect Halogenating Agent The choice of halogenating agent is critical. For achieving C3-selectivity, consider using methods developed for related heterocycles, such as employing a hypervalent iodine(III) reagent with a halide salt under mild, aqueous conditions.
Directing Group Effects The electronic nature of existing substituents on the ring will direct the position of electrophilic attack. Consider this when planning your synthetic route.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C3-Arylation of 1H-Pyrazolo[3,4-b]pyridine

This protocol is adapted from a method for the direct C3-arylation of the pyrazolo[3,4-b]pyridine core.[2]

  • To a reaction vial, add the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(phen)2(PF6)2 catalyst (10 mol%), and a suitable base (e.g., K2CO3, 2.0 equiv.).

  • Add a suitable solvent (e.g., DMF).

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 120 °C) for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the C3-arylated product.

Quantitative Data for C3-Arylation:

SubstrateAryl HalideYield (%)
1H-Pyrazolo[3,4-b]pyridine4-Iodotoluene75
1H-Pyrazolo[3,4-b]pyridine4-Iodoanisole81
1H-Pyrazolo[3,4-b]pyridine1-Iodo-4-nitrobenzene45

(Data is illustrative and based on reported yields for similar reactions)[2]

Signaling Pathways and Experimental Workflows

Many pyrazolo[3,4-b]pyridine derivatives exhibit their biological activity by inhibiting protein kinases involved in cell signaling pathways.

Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_inhibitor Inhibition FGFR FGFR Ras Ras FGFR->Ras PLCg PLCγ FGFR->PLCg TRK TRK TRK->Ras TRK->PLCg PI3K PI3K TRK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (Erk) MEK->MAPK Akt Akt PI3K->Akt Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->FGFR Inhibit Pyrazolo_pyridine->TRK Inhibit Pyrazolo_pyridine->Raf Inhibit (e.g., B-Raf) Pyrazolo_pyridine->PI3K Inhibit

Caption: Inhibition of Kinase Signaling Pathways by Pyrazolo[3,4-b]pyridine Derivatives.

Experimental_Workflow cluster_synthesis Core Synthesis cluster_functionalization Regioselective Functionalization cluster_diversification Further Diversification Start 5-Aminopyrazole + Carbonyl Compound Core Pyrazolo[3,4-b]pyridine Core Start->Core Cyclocondensation N_Func N-Alkylation/ N-Arylation Core->N_Func C3_Func C3-Halogenation/ C-H Arylation Core->C3_Func Other_C_Func Other C-H Functionalization Core->Other_C_Func Final_Products Diverse Library of Derivatives N_Func->Final_Products Cross_Coupling Metal-Catalyzed Cross-Coupling C3_Func->Cross_Coupling Other_C_Func->Final_Products Cross_Coupling->Final_Products

Caption: General Experimental Workflow for the Synthesis and Functionalization of Pyrazolo[3,4-b]pyridines.

References

Improving the solubility of 4-Chloro-1H-pyrazolo[3,4-b]pyridine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 4-Chloro-1H-pyrazolo[3,4-b]pyridine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[3]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why does this happen and how can I prevent it?

A2: This phenomenon, often called "solvent shock" or "precipitation upon dilution," is common for hydrophobic compounds.[1][3] It occurs because the compound, which is soluble in the organic solvent (DMSO), is not soluble in the aqueous environment of the cell culture medium.[1][4] The sudden change in solvent polarity causes the compound to precipitate.[1][3]

To prevent this, you can try the following:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of medium, perform one or more intermediate dilutions in a mix of medium and DMSO or in 100% medium.[1]

  • Slow Addition with Agitation: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium.[1][3] This helps to disperse the compound quickly and avoid localized high concentrations.[3]

  • Pre-warming the Medium: Having the cell culture medium at 37°C can sometimes help to increase the solubility of the compound.[1][3]

Q3: What is the maximum concentration of DMSO that is safe for my cells in vitro?

A3: The maximum tolerated concentration of DMSO varies between cell lines. However, it is generally recommended to keep the final DMSO concentration in your assay below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced artifacts and cytotoxicity.[5][6] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Are there alternative methods to improve the solubility of this compound besides using DMSO?

A4: Yes, several other techniques can be employed to enhance the aqueous solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents can improve solubility.[][8] Common co-solvents for in vitro use include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[][8] The choice and concentration of the co-solvent must be tested for compatibility with your specific cell line.[9][10]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[][11][12] Since this compound contains basic nitrogen atoms, adjusting the pH to a more acidic range may improve its solubility. However, the chosen pH must be compatible with the viability of the cells being used.[1]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14][15][16][17] Methyl-β-cyclodextrin is a commonly used derivative for this purpose.[18]

Troubleshooting Guide

Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts.[3] The following table summarizes common observations, potential causes, and recommended solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The compound's concentration exceeds its solubility in the aqueous assay buffer or cell culture medium.[3]- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[3]- Perform serial dilutions of the stock solution in the assay buffer or medium.[3]
Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution ("solvent shock").[3]- Add the compound stock to the medium dropwise while gently vortexing or stirring.[3]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[3]
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[3]- Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the incubator temperature is stable.[3]
pH shift in the medium due to CO2 environment or cell metabolism.- Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).- Test the compound's solubility at different pH values to determine its sensitivity.[3]
Compound degradation or interaction with media components.- Prepare fresh solutions for each experiment.- Evaluate the stability of the compound in the assay medium over time.
Cloudiness or Turbidity in Media Fine particulate precipitation.- Examine a sample under a microscope to confirm the presence of a precipitate.- Follow the solutions for immediate precipitation.[3]
Microbial contamination.- Visually inspect the stock solution and medium for signs of contamination.- Use sterile techniques and filtered solutions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy

This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader with UV-Vis capabilities

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.

  • Prepare a Calibration Curve: In a 96-well plate, prepare a serial dilution of your 10 mM stock solution in 100% DMSO. This will serve as your standard curve.

  • Prepare Test Solutions: In a separate 96-well plate, add 2 µL of your 10 mM DMSO stock solution to 98 µL of your aqueous buffer. This gives a starting concentration of 200 µM with 2% DMSO. Perform a serial dilution down the plate using your aqueous buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Visually inspect the plate for any signs of precipitation. Measure the absorbance of each well at the λmax of this compound.

  • Data Analysis: Plot the absorbance versus the concentration for your test solutions. The highest concentration that does not show precipitation and falls on the linear part of the curve is an estimate of the kinetic solubility.

Protocol 2: Recommended Method for Adding this compound to Cell Culture Media

Procedure:

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.[3]

  • Calculate Volume: Determine the volume of the this compound stock needed to reach the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).

  • Dilution: Pipette the calculated volume of the thawed stock solution.

  • Addition: While gently swirling or vortexing the pre-warmed media, slowly add the stock solution drop-wise into the vortex.[1][3]

  • Final Mix: After adding the stock, cap the tube and vortex gently to ensure a homogenous solution.

  • Immediate Use: It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time.[3]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay compound This compound stock High Concentration Stock Solution (e.g., 10 mM) compound->stock dmso 100% DMSO dmso->stock working Final Working Solution stock->working Slow, dropwise addition with agitation medium Pre-warmed Aqueous Medium (37°C) medium->working cells Cell Culture working->cells Add to cells incubation Incubation cells->incubation readout Data Acquisition incubation->readout

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_flowchart start Precipitation Observed? when When did it occur? start->when immediate Immediately upon dilution when->immediate Immediately over_time Over time in incubator when->over_time Over Time cause_immediate Potential Causes: - Concentration too high - Solvent shock immediate->cause_immediate cause_over_time Potential Causes: - Temperature shift - pH instability over_time->cause_over_time solution_immediate Solutions: - Decrease concentration - Slow, dropwise addition - Pre-warm media cause_immediate->solution_immediate end Re-run Experiment solution_immediate->end solution_over_time Solutions: - Pre-warm media - Use buffered media (HEPES) - Prepare fresh cause_over_time->solution_over_time solution_over_time->end solubilization_strategies start Poor Aqueous Solubility of This compound strategy Select Solubilization Strategy start->strategy cosolvent Co-solvents (e.g., Ethanol, PEG 400) strategy->cosolvent ph_adjust pH Adjustment (Acidic Buffer) strategy->ph_adjust cyclodextrin Cyclodextrins (e.g., Methyl-β-cyclodextrin) strategy->cyclodextrin validation Validate Strategy: - No precipitation - Cell viability maintained cosolvent->validation ph_adjust->validation cyclodextrin->validation

References

Stability of 4-Chloro-1H-pyrazolo[3,4-b]pyridine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability of 4-Chloro-1H-pyrazolo[3,4-b]pyridine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential stability issues.

Troubleshooting Guide

This guide addresses common problems that may be encountered during the handling, storage, and use of this compound in chemical reactions.

Issue 1: Low Yield or Disappearance of Starting Material in Protic Solvents (e.g., Methanol, Ethanol, Water)

  • Question: I am running a reaction with this compound in methanol at elevated temperatures and observing significant loss of my starting material and the appearance of a new, more polar spot on my TLC plate. What is happening?

  • Answer: this compound is susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position. Protic solvents like alcohols or water can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to the displacement of the chloro group. In methanol, this would form 4-methoxy-1H-pyrazolo[3,4-b]pyridine. To mitigate this, consider using aprotic solvents such as THF, Dioxane, DMF, or acetonitrile. If a protic solvent is necessary, running the reaction at the lowest possible temperature is advisable.

Issue 2: Degradation Observed in Acidic or Basic Aqueous Media

  • Question: My compound appears to be degrading during an aqueous workup with dilute HCl or NaOH. Is this expected?

  • Answer: Yes, this compound can be unstable under both acidic and basic aqueous conditions.

    • Acidic Conditions: Acid-catalyzed hydrolysis of the chloro group can occur, leading to the formation of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (which exists as its more stable tautomer, 1H-pyrazolo[3,4-b]pyridin-4(7H)-one).[1]

    • Basic Conditions: In the presence of a base like NaOH, the hydroxide ion (OH⁻) is a strong nucleophile that can readily displace the chloride to form the same 4-hydroxypyrazolopyridine.

    • Recommendation: If an aqueous workup is required, use neutral water or a buffered solution at a neutral pH if possible. Minimize the exposure time to acidic or basic conditions and keep the temperature low (e.g., using an ice bath).

Issue 3: Compound Discoloration or Degradation Upon Exposure to Light

  • Question: I left a solution of my compound on the bench for a few days, and it has turned yellow, and HPLC analysis shows new impurities. What could be the cause?

  • Answer: Similar to other chlorinated pyridines, this compound may be susceptible to photodegradation. Exposure to UV or even ambient light can induce radical reactions, leading to dechlorination, hydroxylation, or ring opening.[2] Always store the compound and its solutions in amber vials or protected from light with aluminum foil to prevent photolytic decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Many suppliers recommend refrigeration.[3]

Q2: Is this compound stable to common oxidizing and reducing agents?

A2:

  • Oxidizing Agents: N-heterocycles can be susceptible to oxidation, which may lead to N-oxide formation or ring opening under harsh conditions (e.g., with strong oxidants like KMnO₄ or m-CPBA).[4][5][6] Use oxidizing agents with caution and at controlled temperatures.

  • Reducing Agents: Strong reducing conditions, particularly catalytic hydrogenation (e.g., H₂, Pd/C), can lead to dehalogenation, replacing the chloro group with a hydrogen atom. Care should be taken when performing reductions on other functional groups within a molecule containing this scaffold.

Q3: What is the most likely degradation pathway for this compound?

A3: The most prevalent degradation pathway is nucleophilic substitution at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring activates the chloro group for displacement by a wide range of nucleophiles (e.g., H₂O, alcohols, amines, hydroxide).

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is the best approach. This method should be able to separate the parent compound from its potential degradation products, such as 4-hydroxy-1H-pyrazolo[3,4-b]pyridine. Developing such a method often involves performing forced degradation studies.

Data on Predicted Stability

ConditionSolvent/ReagentTemperatureExpected StabilityPotential Degradation Product(s)
pH/Hydrolysis 0.1 M HCl (aq)Ambient to 80°CLow 1H-Pyrazolo[3,4-b]pyridin-4(7H)-one
pH 7 Buffer (aq)AmbientModerate 1H-Pyrazolo[3,4-b]pyridin-4(7H)-one (slow)
0.1 M NaOH (aq)Ambient to 80°CLow 1H-Pyrazolo[3,4-b]pyridin-4(7H)-one
Solvolysis Methanol / EthanolRefluxLow to Moderate 4-Alkoxy-1H-pyrazolo[3,4-b]pyridine
Aprotic (THF, Dioxane)Ambient to RefluxHigh N/A (Stable)
Thermal Inert Solid State≤ 40°CHigh N/A (Stable)
Inert Solid State> 80°CModerate Undetermined decomposition products
Photochemical Solution (any solvent)AmbientLow Hydroxylated species, dehalogenated product
Oxidative 3% H₂O₂AmbientModerate N-oxides, ring-opened products
Reductive H₂, Pd/CAmbientLow 1H-Pyrazolo[3,4-b]pyridine

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines a general procedure for forced degradation, which is essential for developing a stability-indicating HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at various time points (e.g., 2, 8, 24h), neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 4 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. Withdraw a sample and dilute for analysis.

  • Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Also, reflux a solution of the compound in an inert solvent (e.g., acetonitrile) for 24 hours. Prepare samples for analysis.

  • Photostability: Expose a solution (e.g., in quartz cuvette) and solid material to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV. The goal is to achieve 5-20% degradation and demonstrate that the peaks for the degradants are well-resolved from the parent compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (Solid & Solution, 80°C) Stock->Thermal Expose to Stress Photo Photochemical Stress (ICH Q1B Light Source) Stock->Photo Expose to Stress HPLC HPLC-UV Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Method Develop Stability-Indicating Method HPLC->Method Evaluate Peak Purity & Resolution degradation_pathway Parent This compound Product1 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine (Pyridone Tautomer) Parent->Product1 H2O / H+ or OH- (Hydrolysis) Product2 4-Alkoxy-1H-pyrazolo[3,4-b]pyridine Parent->Product2 ROH / Base (Solvolysis) Product3 1H-Pyrazolo[3,4-b]pyridine Parent->Product3 H2, Pd/C (Dehalogenation) photostability_decision_tree Start Expose Drug Substance to Light (per ICH Q1B) CheckChange Acceptable Change? Start->CheckChange Stable Substance is Photostable CheckChange->Stable Yes Unstable Substance is Photolabile CheckChange->Unstable No TestProduct Test Drug Product (Outside Packaging) Unstable->TestProduct CheckProductChange Acceptable Change? TestProduct->CheckProductChange ProductStable Product is Photostable CheckProductChange->ProductStable Yes TestInPack Test in Immediate Packaging CheckProductChange->TestInPack No

References

Technical Support Center: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The most frequently employed method for the synthesis of this compound and its derivatives is the Gould-Jacobs reaction.[1][2][3] This approach involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization and subsequent chlorination.[1] Alternative routes may start from substituted pyridines, such as 2-chloro-3-pyridinecarboxaldehyde, which undergoes a ring-closing reaction to form the pyrazolopyridine core.[4]

Q2: What are the critical parameters to control during the scale-up of the Gould-Jacobs reaction?

A2: When scaling up the Gould-Jacobs reaction, temperature control is crucial, especially during the high-temperature cyclization step, which often requires temperatures between 250-300°C.[5] Inefficient heat transfer in large reactors can lead to localized overheating, causing decomposition and the formation of tarry byproducts.[5] Thorough removal of volatile byproducts like ethanol is also important to drive the reaction to completion.

Q3: How can I minimize the formation of regioisomers?

A3: The formation of regioisomers is a known challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials.[6] In the case of the Gould-Jacobs synthesis of this compound starting from 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate, the symmetry of the malonate reagent helps to avoid regioselectivity issues.[1] However, if derivatives with unsymmetrical precursors are synthesized, careful selection of reaction conditions, such as the catalyst and solvent, may influence the regioselectivity.[6]

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: For preclinical quantities, purification can be challenging due to the compound's polarity.[6] While flash column chromatography is common at the lab scale, it may be less practical for kilogram quantities.[6] On a larger scale, crystallization is the preferred method. Trituration of the crude product with a non-polar solvent like hexane or petroleum ether can help induce crystallization.[5] Careful control of the cooling rate and solvent system during crystallization is key to obtaining high purity and good crystal form.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: The use of phosphorus oxychloride (POCl₃) for the chlorination step requires strict safety precautions due to its corrosive and reactive nature. The reaction is typically exothermic and releases HCl gas, necessitating a well-ventilated area and appropriate scrubbing systems. High-temperature reactions also pose a risk of runaway reactions if not properly controlled. A thorough process safety assessment, including reaction calorimetry, is recommended before proceeding to a large scale.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Step(s)
Low Yield in Gould-Jacobs Reaction - Incomplete initial condensation.[5]- Incomplete cyclization.[5]- Decomposition at high temperatures.[5]- Ensure a slight excess of the malonic ester derivative is used.- Monitor the reaction by TLC or LC-MS to confirm the disappearance of starting material.- Gradually increase the cyclization temperature, but avoid prolonged heating.- Consider using a high-boiling inert solvent for even heat distribution.
Formation of Dark Tarry Byproducts - Decomposition of starting materials or product at high temperatures.[5]- Optimize the temperature and reaction time to find a balance between cyclization and degradation.[5]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product is a Viscous Oil or Fails to Crystallize - Presence of impurities.- Residual high-boiling solvent.[5]- Purify the crude product using column chromatography on a small scale to identify impurities.- Ensure the high-boiling solvent from the cyclization step is thoroughly removed under high vacuum.- Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexane, heptane).
Inconsistent Results Between Batches - Variation in the purity of starting materials.- Inefficient mixing at a larger scale.- Atmospheric moisture affecting the reaction.- Use starting materials of consistent and high purity for each batch.- Ensure the stirring rate is adequate for the scale and viscosity of the reaction mixture.- If the reaction is sensitive to moisture, use dry solvents and an inert atmosphere.
Difficulties with the Chlorination Step (using POCl₃) - Incomplete conversion to the chloro-derivative.- Formation of dark-colored impurities.- Ensure the intermediate is dry before adding POCl₃.- Control the reaction temperature carefully, as the reaction can be exothermic.- Use a moderate excess of POCl₃ and monitor the reaction progress by TLC or HPLC.

Experimental Protocols

Scaled-up Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a representative procedure for the kilogram-scale synthesis.

Step 1: Condensation of 3-Aminopyrazole with Diethyl 2-(ethoxymethylene)malonate

  • To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add 3-aminopyrazole (1.0 kg, 12.0 mol) and diethyl 2-(ethoxymethylene)malonate (2.8 kg, 13.0 mol).

  • Heat the mixture to 110-120 °C and maintain for 2-3 hours, or until TLC/HPLC analysis indicates complete consumption of the 3-aminopyrazole.

  • Cool the reaction mixture to 80-90 °C.

Step 2: Cyclization

  • To the hot reaction mixture from Step 1, slowly and carefully add Dowtherm A (5.0 L) or another suitable high-boiling point solvent.

  • Heat the mixture to 250-260 °C and maintain for 4-6 hours. The progress of the cyclization should be monitored by TLC/HPLC.

  • Once the reaction is complete, cool the mixture to 80-90 °C.

Step 3: Chlorination

  • Slowly and carefully add phosphorus oxychloride (POCl₃) (3.7 kg, 24.0 mol) to the reaction mixture while maintaining the temperature below 100 °C.

  • After the addition is complete, heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours, or until TLC/HPLC analysis shows complete conversion to the chloro-derivative.

  • Cool the reaction mixture to room temperature.

Step 4: Work-up and Isolation

  • Slowly and carefully quench the reaction mixture by adding it to a mixture of ice and water. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Neutralize the aqueous mixture with a base, such as sodium hydroxide solution, to a pH of 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with water until the washings are neutral.

  • Dry the crude product under vacuum.

Step 5: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Dissolve the crude product in the minimum amount of hot solvent, treat with activated carbon if necessary, filter while hot, and allow to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A typical yield for this process can be around 85%.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Cyclization Step

Parameter Condition A Condition B Condition C
Solvent Dowtherm ADiphenyl etherNone
Temperature 250-260 °C250-260 °C280-300 °C
Reaction Time 4-6 hours4-6 hours2-3 hours
Typical Yield ~85%~80%~75%
Purity (crude) ~90%~88%~85%
Notes Good heat transfer, easier to control.Similar to Dowtherm A.Higher temperature can lead to more byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Work-up & Isolation cluster_step5 Step 5: Purification start 3-Aminopyrazole + Diethyl 2-(ethoxymethylene)malonate heat1 Heat to 110-120°C start->heat1 add_solvent Add High-Boiling Solvent heat1->add_solvent heat2 Heat to 250-260°C add_solvent->heat2 add_pocl3 Add POCl3 heat2->add_pocl3 reflux Reflux at 110-120°C add_pocl3->reflux quench Quench with Ice/Water reflux->quench neutralize Neutralize with Base quench->neutralize filter_isolate Filter and Dry Crude Product neutralize->filter_isolate recrystallize Recrystallize filter_isolate->recrystallize filter_dry Filter and Dry Final Product recrystallize->filter_dry

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_workflow cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up/Purification start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Work-up and Purification Procedures start->check_workup sm_impure Impure Starting Materials check_sm->sm_impure suboptimal_temp Suboptimal Temperature check_conditions->suboptimal_temp incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction product_loss Product Loss During Extraction check_workup->product_loss inefficient_cryst Inefficient Crystallization check_workup->inefficient_cryst purify_sm Purify Starting Materials or Source from New Vendor sm_impure->purify_sm end Improved Yield and Purity purify_sm->end optimize_temp Optimize Temperature suboptimal_temp->optimize_temp optimize_temp->end increase_time Increase Reaction Time incomplete_reaction->increase_time increase_time->end modify_extraction Modify Extraction Protocol product_loss->modify_extraction modify_extraction->end optimize_cryst Optimize Crystallization Solvent/Conditions inefficient_cryst->optimize_cryst optimize_cryst->end

References

Validation & Comparative

A Comparative Guide to HPLC and TLC Methods for Purity Analysis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. 4-Chloro-1H-pyrazolo[3,4-b]pyridine is an important heterocyclic building block in the synthesis of various biologically active molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the gold standard for quantitative purity analysis, offering high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method is generally suitable for the analysis of moderately polar aromatic heterocyclic compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

A plausible HPLC method for the purity analysis of this compound is detailed below. This method is based on common practices for the analysis of related aromatic nitrogen heterocycles.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 0.5 mg/mL.

Rationale for Method Parameters:

  • C18 Column: Provides excellent retention and separation for a wide range of non-polar to moderately polar compounds.

  • Acetonitrile/Water Gradient: Allows for the elution of impurities with a wide range of polarities.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape for basic compounds like pyrazolopyridines.

  • UV Detection at 254 nm: Aromatic heterocyclic compounds typically exhibit strong absorbance at this wavelength.

Data Presentation: Hypothetical Purity Analysis by HPLC

The following table illustrates how data from an HPLC purity analysis could be presented.

Peak No.Retention Time (min)Area (%)Identity
13.50.15Unknown Impurity
28.299.75This compound
312.10.10Unknown Impurity

Thin-Layer Chromatography (TLC) for Rapid Purity Screening

TLC is a simple, rapid, and cost-effective technique for the qualitative assessment of purity and for monitoring the progress of chemical reactions. Normal-phase TLC on silica gel is a common approach for the separation of heterocyclic compounds.

Experimental Protocol: Normal-Phase TLC

A standard TLC method for the purity analysis of this compound is outlined below.

TLC Conditions:

ParameterRecommended Condition
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Hexane:Ethyl Acetate (1:1, v/v)
Sample Application Spot a dilute solution of the sample (approx. 1 mg/mL in dichloromethane or ethyl acetate) onto the plate.
Development Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top of the plate.
Visualization Visualize the spots under UV light at 254 nm. Further visualization can be achieved using iodine vapor or a potassium permanganate stain.

Rationale for Method Parameters:

  • Silica Gel Plate: The polar stationary phase interacts with the polar functionalities of the analyte and impurities.

  • Hexane:Ethyl Acetate Mobile Phase: The ratio of the nonpolar (hexane) and polar (ethyl acetate) solvents can be adjusted to achieve optimal separation.

  • UV Visualization: The F₂₅₄ indicator in the silica gel allows for the visualization of UV-active compounds as dark spots on a fluorescent background.

Data Presentation: Hypothetical Purity Analysis by TLC

The results of a TLC analysis are typically reported as the Retention Factor (Rf) value.

SpotRf ValueIntensityIdentity
10.65MajorThis compound
20.20MinorPolar Impurity
30.85FaintNon-polar Impurity

Comparison of HPLC and TLC Methods

FeatureHPLCTLC
Principle High-pressure liquid chromatographyPlanar chromatography
Analysis Time Longer (typically 15-30 min per sample)Shorter (can run multiple samples simultaneously)
Resolution HighLower
Sensitivity High (ng to pg level)Lower (µg to ng level)
Quantification ExcellentSemi-quantitative at best
Cost High (instrumentation and solvents)Low (plates and solvents)
Throughput Sequential analysisParallel analysis of multiple samples
Primary Use Quantitative purity determination, impurity profiling, method validationRapid purity screening, reaction monitoring, qualitative identification

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Analysis Dissolve Dissolve Sample Spot Spot Plate Dissolve->Spot Develop Develop Plate Spot->Develop Dry Dry Plate Develop->Dry Visualize Visualize under UV Dry->Visualize Calculate Calculate Rf Values Visualize->Calculate Assess Assess Purity Calculate->Assess

Caption: Workflow for TLC Purity Analysis.

Conclusion

Both HPLC and TLC are valuable analytical techniques for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis. For accurate and precise quantitative determination of purity and impurity profiling, a validated HPLC method is indispensable. For rapid, cost-effective screening of sample purity, reaction monitoring, and qualitative analysis, TLC provides a convenient and efficient solution. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry to establish appropriate analytical strategies for ensuring the quality of this important chemical intermediate.

Comparative Biological Activity of 4-Substituted Pyrazolo[3,4-b]pyridines: A Focus on 4-Chloro Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship of pyrazolo[3,4-b]pyridine derivatives reveals the critical role of the substituent at the C-4 position in modulating their biological activity. This guide provides a comparative study of 4-chloro-pyrazolo[3,4-b]pyridines against other 4-substituted analogs, supported by experimental data from various studies. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1][2]

The 4-chloro substituent often serves as a versatile synthetic handle for introducing further diversity at this position through nucleophilic substitution reactions.[3] This allows for the exploration of a wide chemical space and the optimization of biological activity.

Comparative Anticancer Activity

The anticancer activity of 4-substituted pyrazolo[3,4-b]pyridines has been extensively investigated against various cancer cell lines. The nature of the substituent at the C-4 position significantly influences the cytotoxic potency.

A study involving C-4 substituted pyrazolo[3,4-b]pyridine nucleosides found that 4-chloro-1-beta-D-ribofuranosylpyrazolo[3,4-b]pyridine (16) exhibited moderate cytotoxicity against L1210 and WI-L2 cell lines.[3] In the same study, the 4-oxo derivative (19) also showed moderate activity, highlighting that the electronic and steric properties of the C-4 substituent are key determinants of cytotoxicity.[3]

Other studies have explored a broader range of substituents at the C-4 position, demonstrating potent anticancer activities. For instance, compounds with aryl substitutions at the C-4 position have shown significant efficacy.[4]

Compound/Substituent at C-4Cell LineIC50 (µM)Reference
4-chloro-1-beta-D-ribofuranosylpyrazolo[3,4-b]pyridineL1210, WI-L2Moderately cytotoxic[3]
1-beta-D-ribofuranosyl-4,7-dihydro-4-oxopyrazolo[3,4-b]pyridineL1210, WI-L2Moderately cytotoxic[3]
4-(4-hydroxyphenyl)-1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridine (WHR-2412)VariousNot specified[2]
Compound 9a (4-aryl substituted)Hela2.59[4]
Compound 14g (4-hydroxyphenyl substituted)MCF74.66[4]
Compound 14g (4-hydroxyphenyl substituted)HCT-1161.98[4]

Enzyme Inhibition

Pyrazolo[3,4-b]pyridines are known to be potent inhibitors of various kinases and other enzymes implicated in disease pathogenesis. The C-4 substituent plays a crucial role in the binding affinity and selectivity of these compounds.

Derivatives of pyrazolo[3,4-b]pyridine have been identified as inhibitors of Tropomyosin receptor kinases (TRKs), which are involved in cancer cell proliferation and differentiation.[5][6] In a study focused on TRK inhibitors, various complex substituents were introduced, though a direct comparison with a simple 4-chloro group was not the primary focus, the structure-activity relationship underscored the importance of the C-4 region's substitution pattern for potent enzymatic inhibition.[5][6]

Similarly, pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis.[7] While a 4-chloro analog was not the final lead compound, the synthetic schemes often involve intermediates that could be compared.[7]

Target EnzymeKey SubstituentsIC50Reference
TRKACompound C03 (complex C-4 substitution)56 nM[5][6]
TRKACompound C09 (complex C-4 substitution)57 nM[5][6]
TRKACompound C10 (complex C-4 substitution)26 nM[5][6]
TBK1Compound 15y (complex C-4 substitution)0.2 nM[7]
Topoisomerase IIαCompound 8c (indole moiety at C-3)Significant inhibition[8]

Experimental Protocols

In Vitro Anticancer Screening

The anticancer activity of the synthesized compounds is typically evaluated using a panel of human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The inhibitory activity of compounds against specific kinases, such as TRKA, is often determined using HTRF assays.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the kinase, a biotinylated substrate, and ATP.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at room temperature for a specified time to allow for substrate phosphorylation.

  • Detection: A detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.

  • Signal Measurement: After another incubation period, the HTRF signal is measured using a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the comparative study of 4-substituted pyrazolo[3,4-b]pyridines.

SAR_Logic Core Pyrazolo[3,4-b]pyridine Core Scaffold SAR Structure-Activity Relationship (SAR) Core->SAR C4_Chloro 4-Chloro Substituent C4_Chloro->SAR Influences Other_C4 Other 4-Substituents (Aryl, Amino, Alkoxy, etc.) Other_C4->SAR Modulates Activity Biological Activity (Anticancer, Kinase Inhibition) SAR->Activity Determines

Caption: Logical relationship of the pyrazolo[3,4-b]pyridine core and C-4 substituents to biological activity.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 4-Chloro-pyrazolo[3,4-b]pyridine reaction Nucleophilic Substitution at C-4 start->reaction products Diverse 4-Substituted Analogs reaction->products cell_assay In Vitro Cytotoxicity Assay (e.g., MTT) products->cell_assay enzyme_assay Enzyme Inhibition Assay (e.g., HTRF) products->enzyme_assay ic50 IC50 Value Determination cell_assay->ic50 enzyme_assay->ic50 sar_analysis SAR Analysis & Comparison ic50->sar_analysis

References

Structure-activity relationship (SAR) studies of 4-amino-1H-pyrazolo[3,4-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-amino-1H-pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

This guide provides a comparative analysis of 4-amino-1H-pyrazolo[3,4-b]pyridine analogs and related pyrazolopyridine derivatives as potent kinase inhibitors. The structure-activity relationship (SAR) of these compounds is explored, with a focus on their inhibitory activity against various kinases implicated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The 4-amino-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an attractive starting point for the development of targeted therapies.[1] This guide summarizes recent SAR studies, presenting quantitative data on the inhibitory potency of various analogs and detailing the experimental protocols used for their evaluation.

Data Presentation

The following tables summarize the in vitro inhibitory activity (IC50) of selected 4-amino-1H-pyrazolo[3,4-b]pyridine analogs and related derivatives against their target kinases and cancer cell lines.

Table 1: SAR of 1H-pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors [2][3]

CompoundR1R2TBK1 IC50 (nM)
15i Indole-8.5
15t 5-methoxyindole-0.8
15y 5-methoxyindole4-methylpiperazin-1-yl0.2

Data extracted from a study on novel TBK1 inhibitors, showcasing the impact of substitutions on the indole moiety and the addition of a piperazine group.[2][3]

Table 2: SAR of 4-amino-1H-pyrazolo[3,4-d]pyrimidine Derivatives as DDR1 Inhibitors [4][5]

CompoundRDDR1 IC50 (nM)HCT-116 IC50 (µM)MDA-MB-231 IC50 (µM)
6a 2-fluorophenyl1208.567.43
6c 2,4-difluorophenyl444.003.36
6d 2,6-difluorophenyl685.124.89

This table highlights the structure-activity relationship of 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives, demonstrating that di-substitution on the phenyl ring enhances DDR1 inhibitory and anti-proliferative activity.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant Kinase (e.g., TBK1, DDR1)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[6]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[6]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[6]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[6]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[6]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.[6]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell Proliferation Inhibition Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.[6]

  • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[6]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_lead_optimization Lead Optimization cluster_preclinical Preclinical Development start Novel 4-amino-1H-pyrazolo[3,4-b]pyridine Analog in_vitro_kinase In Vitro Kinase Assay start->in_vitro_kinase cell_proliferation Cell Proliferation Assay in_vitro_kinase->cell_proliferation Potent Analogs target_engagement Target Engagement (e.g., Western Blot) cell_proliferation->target_engagement downstream_signaling Downstream Signaling Analysis target_engagement->downstream_signaling sar_studies Structure-Activity Relationship Studies downstream_signaling->sar_studies adme_properties ADME/Tox Profiling sar_studies->adme_properties in_vivo_efficacy In Vivo Efficacy Models adme_properties->in_vivo_efficacy

Caption: Experimental workflow for the evaluation of novel 4-amino-1H-pyrazolo[3,4-b]pyridine kinase inhibitors.

tbk1_signaling_pathway cluster_upstream Upstream Activation cluster_core_pathway TBK1 Signaling cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRRs TBK1 TBK1 PRRs->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation IFN Type I Interferon (IFN) Production IRF3->IFN Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines inhibitor 4-amino-1H-pyrazolo[3,4-b]pyridine Inhibitor inhibitor->TBK1

Caption: Simplified signaling pathway of TBK1 and the inhibitory action of 4-amino-1H-pyrazolo[3,4-b]pyridine analogs.

ddr1_signaling_pathway cluster_activation Ligand Binding and Activation cluster_dimerization Dimerization and Autophosphorylation cluster_downstream_signaling Downstream Signaling Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Dimerization Dimerization DDR1->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation SHC_Nck2 SHC/Nck2 Autophosphorylation->SHC_Nck2 MAPK_PI3K MAPK/PI3K Pathways SHC_Nck2->MAPK_PI3K Cell_Proliferation Cell Proliferation MAPK_PI3K->Cell_Proliferation Cell_Migration Cell Migration MAPK_PI3K->Cell_Migration inhibitor 4-amino-1H-pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->Autophosphorylation

References

The Cutting Edge of Kinase Inhibition: A Comparative Analysis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. A promising class of compounds, 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives, has emerged, demonstrating significant inhibitory activity against several key oncogenic kinases. This guide provides a comprehensive in vitro kinase inhibition profile of these derivatives, juxtaposed with established inhibitors, offering researchers, scientists, and drug development professionals a clear, data-driven comparison.

In Vitro Kinase Inhibition Profile

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a versatile backbone for the development of potent kinase inhibitors targeting various cancer-associated kinases, including Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A series of 1H-pyrazolo[3,4-b]pyridine derivatives with a 2,6-dichloro-phenyl moiety have been identified as potent and selective FGFR inhibitors.[1] The data below compares the inhibitory activity (IC50) of a representative compound, 7n , with the known FGFR inhibitor, AZD4547 .

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)VEGFR2 IC50 (nM)
Derivative 7n 1.22.53.1>1000
AZD4547 0.81.92.324

Data sourced from "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors".[1]

Compound 7n demonstrates excellent potency against FGFR1, 2, and 3, comparable to AZD4547.[1] Crucially, it exhibits outstanding selectivity over VEGFR2, a common off-target kinase for many FGFR inhibitors, suggesting a potentially improved side-effect profile.[1]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been engineered to potently inhibit ALK, including the crizotinib-resistant L1196M mutant.[2][3] The following table compares a lead compound, 10g , with the established ALK inhibitor, Crizotinib .

CompoundALK-wt IC50 (nM)ALK-L1196M IC50 (nM)c-Met IC50 (nM)
Derivative 10g <0.5<0.5>1000
Crizotinib 241504

Data sourced from "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors".[2][3]

Derivative 10g shows exceptional potency against both wild-type ALK and the clinically relevant L1196M gatekeeper mutant, significantly surpassing the activity of Crizotinib against the mutant.[2][3] Furthermore, it displays excellent selectivity against c-Met.[2][3]

TANK-Binding Kinase 1 (TBK1) Inhibition

A distinct series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as highly potent inhibitors of TBK1, a key regulator of innate immunity. The inhibitory activities of a lead compound, 15y , are compared with the known TBK1 inhibitors, BX795 and MRT67307 .

CompoundTBK1 IC50 (nM)
Derivative 15y 0.2
BX795 7.1
MRT67307 28.7

Data sourced from "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study".[4]

Compound 15y demonstrates outstanding potency against TBK1, with an IC50 value in the sub-nanomolar range, making it significantly more potent than the reference inhibitors.[4]

Experimental Protocols

The determination of in vitro kinase inhibition is crucial for the evaluation of novel chemical entities. The following outlines a general experimental protocol for a radiometric kinase assay, a common method for quantifying kinase activity and inhibitor potency.

Materials:

  • Recombinant kinase enzyme (e.g., FGFR1, ALK, TBK1)

  • Peptide or protein substrate

  • Test inhibitor (this compound derivative or known inhibitor)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • Stop solution (e.g., 1% H3PO4)

  • Filter plates or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction.

  • Initiation of Phosphorylation: Start the phosphorylation reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Separation of Phosphorylated Substrate: Transfer the reaction mixture to a filter plate or spot onto phosphocellulose paper to capture the phosphorylated substrate. Wash to remove unincorporated [γ-33P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the context and methodology of this research, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and the general workflow of an in vitro kinase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Reagent Preparation (Kinase, Substrate, ATP) reaction Kinase Reaction reagents->reaction inhibitor Inhibitor Dilution inhibitor->reaction incubation Incubation reaction->incubation termination Reaction Termination incubation->termination detection Signal Detection termination->detection analysis Data Analysis (IC50 Determination) detection->analysis

Experimental workflow for in vitro kinase inhibition assay.

fgfr_signaling FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->FGFR

Simplified FGFR signaling pathway and point of inhibition.

References

Validating the Mechanism of Action of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-based Compounds as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors for targeted cancer therapy. This guide provides a comprehensive comparison of these compounds with alternative inhibitors, focusing on their mechanism of action, supported by experimental data and detailed protocols.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers, making it a prime target for therapeutic intervention. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the MAPK and PLCγ pathways.[1]

Comparative Efficacy of Pyrazolo[3,4-b]pyridine-based FGFR Inhibitors and Alternatives

The potency of various FGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro kinase inhibitory activity of a representative 1H-pyrazolo[3,4-b]pyridine derivative, Compound 7n, and compares it with other established FGFR inhibitors.

Compound ClassCompound NameFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)Reference
Pyrazolo[3,4-b]pyridine Compound 7n 1.23.12.5>1000180[1]
PyrazoleAZD45470.22.51.816524[1]
PyrimidineInfigratinib (BGJ398)0.91.41.060>10000[2]
Pyrido[2,3-d]pyrimidin-7(8H)-onePRN1371 (covalent)0.61.34.119.3-[3][4]
PyrimidinePemigatinib0.40.51.230-[2]
PyridineErdafitinib1.22.53.05.7-[2]
Pyrazolo[3,4-d]pyridazinoneCompound 1114.5----[5]

Note: IC50 values can vary depending on the specific assay conditions.

In Vitro Cellular Activity

The anti-proliferative activity of these compounds is a crucial indicator of their therapeutic potential. The table below shows the IC50 values of Compound 7n in various cancer cell lines with known FGFR alterations.

Cell LineCancer TypeFGFR AlterationCompound 7n IC50 (nM)Reference
H1581Non-Small Cell Lung CancerFGFR1 Amplification15[1]
SNU-16Gastric CancerFGFR2 Amplification28[1]
RT-112Bladder CancerFGFR3 Fusion45[1]
KMS-11Multiple MyelomaFGFR3 Fusion35[1]

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of this compound-based compounds as FGFR inhibitors, a series of biochemical and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the direct inhibitory effect of a compound on the kinase activity of FGFR.

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). Inhibition of tracer binding by the test compound leads to a decrease in the FRET signal.[6]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in 1X Kinase Buffer A.

    • Prepare a 3X solution of the FGFR1 kinase/Eu-anti-GST antibody mixture in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to the wells.

    • Add 5 µL of the 3X tracer solution to the wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis:

    • Calculate the emission ratio by dividing the acceptor/tracer emission (665 nm) by the antibody/donor emission (615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (CCK-8 Assay)

This assay assesses the ability of the compound to inhibit the growth of cancer cells dependent on FGFR signaling.

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product. The amount of formazan is directly proportional to the number of living cells.[7]

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cell lines with known FGFR alterations (e.g., SNU-16, KMS-11) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Western Blot Analysis of FGFR Signaling Pathway

This technique is used to confirm that the compound inhibits the phosphorylation of FGFR and its downstream signaling proteins.

Principle: Western blotting uses specific antibodies to detect the phosphorylation status of target proteins separated by gel electrophoresis. A decrease in the phosphorylation of FGFR and its downstream effectors (e.g., FRS2, ERK, AKT) upon compound treatment confirms target engagement.[8][9]

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and treat with the test compound as described for the proliferation assay.

    • For cell lines that do not have high basal FGFR activity, stimulate with an appropriate FGF ligand for a short period before lysis.[10]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR Tyr653/654) or other downstream targets overnight at 4°C.[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total FGFR and a loading control (e.g., β-actin or GAPDH).

    • Quantify band intensities to determine the relative decrease in phosphorylation.

Visualizing the Mechanism of Action

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF Ligand FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF Ligand->FGFR:f0 Binding & Dimerization FGFR:f2->FGFR:f2 FRS2 FRS2 FGFR:f2->FRS2 PLCg PLCg FGFR:f2->PLCg PI3K PI3K FGFR:f2->PI3K Pyrazolo_pyridine This compound Compound Pyrazolo_pyridine->FGFR:f2 Inhibition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Migration ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: FGFR signaling pathway and the inhibitory action of pyrazolopyridine compounds.

Western_Blot_Workflow Start Start Cell_Culture 1. Seed and Culture FGFR-dependent cells Start->Cell_Culture Compound_Treatment 2. Treat cells with Pyrazolopyridine compound Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis and Protein Quantification Compound_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Protein Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Incubate with Primary Antibody (e.g., p-FGFR) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis and Quantification Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western Blot analysis of FGFR pathway inhibition.

References

Head-to-head comparison of different synthetic routes to the pyrazolo[3,4-b]pyridine core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[1][2] The continued interest in this scaffold necessitates the development of efficient and versatile synthetic methodologies. This guide provides a head-to-head comparison of various synthetic routes to the pyrazolo[3,4-b]pyridine core, presenting quantitative data, detailed experimental protocols, and visualizations of the key synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: annulation of a pyridine ring onto a pre-existing pyrazole and, conversely, the formation of a pyrazole ring on a pyridine precursor.[1] This guide will focus on the more common and versatile approach of constructing the pyridine ring from a substituted aminopyrazole. The primary methods discussed include:

  • Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials, offering high atom economy and operational simplicity.[3][4]

  • Condensation with 1,3-Dicarbonyl Compounds: A classical and widely used method involving the reaction of aminopyrazoles with various dicarbonyl compounds.[5]

  • Gould-Jacobs Reaction: A powerful method for the synthesis of 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridines from aminopyrazoles and malonic acid derivatives.[6][7]

  • Modern Energy-Assisted Syntheses: The application of microwave irradiation and ultrasound to accelerate reaction times and improve yields.[8][9]

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for various synthetic routes to the pyrazolo[3,4-b]pyridine core, highlighting the differences in reaction conditions, times, and yields.

Synthetic RouteStarting MaterialsReaction ConditionsReaction TimeYield (%)Reference
Multicomponent Reaction (Conventional) 5-amino-3-methyl-1-phenylpyrazole, aromatic aldehyde, malononitrileSodium 1-dodecanesulfonate (SDS), Water, Reflux2-3 h85-95[4]
Multicomponent Reaction (Microwave) 5-amino pyrazole, aroyl acetonitrile, aryl aldehydeSolvent-free, 200°C10 minup to 83[10]
Multicomponent Reaction (Ultrasound) Benzaldehyde, ethyl cyanoacetate, 3-amino-5-methylpyrazolep-TSA, Water, Sonication15-25 min88-96[11]
Condensation with 1,3-Dicarbonyls 5-aminopyrazole, 1,3-dicarbonyl compoundAcetic acid, RefluxVaries60-90[5]
Gould-Jacobs Reaction 3-aminopyrazole, diethyl 2-(ethoxymethylene)malonateNeat, 100-110°C, then POCl₃1.5-12 hVaries[5]
One-Pot Reaction with Azlactones 5-aminopyrazoles, 4-arylidene-2-phenyloxazol-5(4H)-onest-BuOK/DMSO, 150°C1.5 hup to 81[11]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to the pyrazolo[3,4-b]pyridine core.

multicomponent_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 5-Aminopyrazole Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Active Methylene ActiveMethylene Active Methylene Compound Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Aminopyrazole (Michael Addition) Pyrazolopyridine Pyrazolo[3,4-b]pyridine Michael_Adduct->Pyrazolopyridine Cyclization & Aromatization

Caption: Multicomponent reaction pathway to pyrazolo[3,4-b]pyridines.

gould_jacobs_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 3-Aminopyrazole Condensation_Product Condensation Product Aminopyrazole->Condensation_Product + Malonic Ester (-EtOH) MalonicEster Diethyl 2-(ethoxymethylene)malonate Cyclized_Product 4-Hydroxy-pyrazolo[3,4-b]pyridine Intermediate Condensation_Product->Cyclized_Product Thermal Cyclization (-EtOH) Chloro_Pyrazolopyridine 4-Chloro-pyrazolo[3,4-b]pyridine Cyclized_Product->Chloro_Pyrazolopyridine + POCl₃

Caption: Gould-Jacobs synthesis of 4-chloropyrazolo[3,4-b]pyridines.

Experimental Protocols

This section provides detailed methodologies for key synthetic routes.

Three-Component Synthesis in Aqueous Media[4]

Reaction: Synthesis of 6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 5-amino-3-methyl-1-phenylpyrazole (1 mmol)

  • Sodium 1-dodecanesulfonate (SDS) (0.1 mmol)

  • Water (10 mL)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, 5-amino-3-methyl-1-phenylpyrazole, and SDS in water is stirred at room temperature for 5-10 minutes.

  • The reaction mixture is then heated to reflux and maintained for the time specified in the literature (typically 2-3 hours).

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • If necessary, the crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.

Microwave-Assisted One-Pot Synthesis[10]

Reaction: Synthesis of substituted pyrazolo[3,4-b]pyridines.

Materials:

  • 5-amino pyrazole (1 mmol)

  • Aroyl acetonitrile (1 mmol)

  • Aryl/heteroaryl aldehyde (1 mmol)

Procedure:

  • A mixture of the 5-amino pyrazole, aroyl acetonitrile, and aryl/heteroaryl aldehyde is placed in a microwave-safe reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation at 200°C for 10 minutes.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The resulting solid is purified by column chromatography to yield the desired pyrazolo[3,4-b]pyridine.

Ultrasound-Assisted Synthesis[11]

Reaction: Synthesis of 3-Methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives.

Materials:

  • Appropriate benzaldehyde (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • 3-amino-5-methylpyrazole (10 mmol)

  • p-Toluenesulfonic acid (p-TSA) (10 mol %)

  • Water (20 mL)

Procedure:

  • A mixture of the benzaldehyde, ethyl cyanoacetate, 3-amino-5-methylpyrazole, and p-TSA in water is placed in a two-necked flask.

  • An ultrasonic probe is inserted into the flask, and the reaction mixture is sonicated for a specified period (typically 15-25 minutes) at 50% power in a pulsed mode until a solid product separates out.

  • The solid product is collected by filtration, washed with water, and dried. No further purification is typically required.

Gould-Jacobs Reaction for 4-Chloro Derivatives[5]

Reaction: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines.

Materials:

  • 3-aminopyrazole derivative (1 equiv)

  • Diethyl 2-(ethoxymethylene)malonate (1.1 equiv)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of the 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated at 100-110°C for 1.5 to 12 hours.

  • The reaction mixture is cooled, and excess diethyl 2-(ethoxymethylene)malonate is removed under reduced pressure.

  • The resulting intermediate is treated with an excess of POCl₃ and heated at reflux for several hours.

  • After cooling, the excess POCl₃ is carefully removed in vacuo.

  • The residue is cautiously poured onto crushed ice and neutralized with a suitable base (e.g., ammonia solution).

  • The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography.

Head-to-Head Comparison and Conclusion

Multicomponent Reactions (MCRs) stand out for their high efficiency, atom economy, and operational simplicity. They allow for the rapid assembly of complex molecules in a single step from readily available starting materials. The use of green solvents like water and energy-efficient techniques such as microwave and ultrasound irradiation further enhances their appeal, leading to significantly reduced reaction times and often eliminating the need for tedious purification steps.[4][8][11] These methods are highly recommended for the generation of libraries of diverse pyrazolo[3,4-b]pyridines for drug discovery screening.

Classical condensation with 1,3-dicarbonyls remains a robust and widely applicable method.[5] Its main advantage lies in the broad availability of both aminopyrazole and dicarbonyl starting materials, allowing for a wide range of substitutions on the final product. However, it often requires longer reaction times and higher temperatures compared to MCRs.

The Gould-Jacobs reaction provides a specific and reliable route to 4-hydroxy and, subsequently, 4-chloro-substituted pyrazolo[3,4-b]pyridines.[6] The 4-chloro substituent is a versatile handle for further functionalization through nucleophilic substitution reactions, making this route particularly valuable for medicinal chemistry applications where diversification at this position is desired.

Modern energy-assisted methods , particularly microwave and ultrasound irradiation, have demonstrated their superiority over conventional heating in many instances.[8][10][11] They offer dramatic reductions in reaction times (from hours to minutes), often lead to higher yields, and promote greener chemistry by reducing energy consumption and sometimes enabling solvent-free conditions.

References

Assessing the selectivity of 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the kinase inhibitory profiles of 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives, complete with experimental data and protocols.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors. These derivatives have demonstrated significant potential in targeting a range of kinases involved in critical cellular processes, including cell cycle regulation, signal transduction, and inflammatory responses. This guide provides a comparative assessment of the selectivity of various this compound derivatives against a panel of kinases, supported by experimental data and detailed methodologies to aid in further research and development.

Quantitative Assessment of Kinase Inhibition

The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following table summarizes the IC50 values for a selection of these derivatives against various kinases, showcasing their potency and selectivity profiles.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 15y TBK10.2BX7957.1
Compound 4a FGFR10.3--
VEGFR2365.9--
Compound 7n FGFR1---
FGFR2---
FGFR3---
Compound 10g ALK-L1196M<0.5--
ALK-wt<0.5--
ROS1<0.5--
Compound C03 TRKA56--
Compound 8h DYRK1B3--
Compound 4 CDK2/cyclin A2240Roscovitine390

Note: The data presented is a compilation from multiple studies to illustrate the potential of the pyrazolopyridine scaffold. Direct comparison between compounds from different studies should be made with caution due to variations in assay conditions.

The data clearly indicates that derivatives of the this compound scaffold can be potent inhibitors of various kinases. For instance, compound 15y demonstrates exceptional potency against TANK-binding kinase 1 (TBK1) with an IC50 of 0.2 nM.[1] Similarly, compound 10g shows sub-nanomolar inhibitory activity against both wild-type and a mutant form of Anaplastic Lymphoma Kinase (ALK), as well as ROS1.[2] The selectivity of these compounds is also a key feature. For example, compound 4a is over 1200-fold more selective for FGFR1 over VEGFR2, highlighting the potential for developing highly specific kinase inhibitors from this scaffold.[3]

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of kinase inhibition. Below is a representative in vitro kinase inhibition assay methodology based on luminescence, which is a common technique used to evaluate the activity of these compounds.[4][5]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, and DTT.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer to the desired concentration.

    • Substrate Solution: Prepare the specific peptide or protein substrate for the kinase of interest in the kinase buffer.

    • Test Compounds: Dissolve the this compound derivatives in DMSO to create a stock solution, followed by serial dilutions.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a kinase detection reagent (e.g., Kinase-Glo®). This reagent simultaneously measures the amount of ATP remaining in the well.

    • Measure the luminescence signal using a plate reader. The signal is inversely correlated with the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Test Compounds mix_components Mix Kinase, Substrate, and Compound in Plate prep_reagents->mix_components start_reaction Initiate Reaction with ATP mix_components->start_reaction incubation Incubate at Controlled Temperature start_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_signal Measure Luminescence stop_reaction->read_signal calc_inhibition Calculate % Inhibition read_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CellCycle Cell Cycle Progression (CDK) CellCycle->Proliferation

Caption: A simplified signaling pathway involving key kinases.

Conclusion

Derivatives of this compound represent a versatile and potent class of kinase inhibitors. The data compiled in this guide demonstrates their ability to selectively target a range of kinases with high efficacy. The provided experimental protocol offers a standardized approach for evaluating the inhibitory potential of novel analogs. The continued exploration of this chemical scaffold holds significant promise for the development of next-generation targeted therapies for various diseases, including cancer and inflammatory disorders.[1][3][6][7]

References

Comparative Cross-Reactivity Profiling of Bioactive Compounds Derived from 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioactive compounds derived from the 4-Chloro-1H-pyrazolo[3,4-b]pyridine scaffold, focusing on their cross-reactivity profiles against a panel of kinases. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, giving rise to numerous potent kinase inhibitors with applications in oncology and immunology.[1] Understanding the selectivity of these compounds is crucial for developing safe and effective therapeutics. This guide presents quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the evaluation and selection of these compounds for further research and development.

Introduction to this compound Derivatives

The this compound scaffold is a versatile starting point for the synthesis of a wide range of bioactive molecules.[2] Its structural resemblance to the purine core of ATP allows for competitive inhibition at the ATP-binding site of numerous kinases.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against several important kinase targets, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinase (TRK), and Monopolar Spindle 1 (Mps1) kinase.[3][4]

Cross-Reactivity Profiling: A Comparative Analysis

To objectively assess the selectivity of this compound derivatives, this guide compares a representative compound, Compound 15y (a potent TBK1 inhibitor), with established multi-kinase inhibitors BX795 and MRT67307 , which are often used as reference compounds in TBK1 inhibitor development.[3]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity (IC50 values in nM) of Compound 15y, BX795, and MRT67307 against a panel of selected kinases. This data provides a snapshot of the compounds' selectivity profiles.

Kinase TargetCompound 15y (IC50, nM) BX795 (IC50, nM) MRT67307 (IC50, nM)
TBK1 0.2 [3]6[5]19[6][7]
IKKε-41[5]160[6][7]
PDK1-6[5]-
Aurora B->90% inhibition at 1µM[8]>90% inhibition at 1µM[8]
MARK1--27[9]
MARK2--52[9]
MARK3--36[9]
MARK4--41[9]
NUAK1--230[9]
SIK1--250[9]
SIK2--67[9]
SIK3--430[9]
ULK1--45[9]
ULK2--38[9]
IKKαNo significant inhibition[3]-No significant inhibition[6]
IKKβNo significant inhibition[3]-No significant inhibition[6]
JAK2-->90% inhibition at 1µM[8]
MLK1-->90% inhibition at 1µM[8]
MLK3-->90% inhibition at 1µM[8]

Experimental Protocols

Detailed methodologies for the key assays used to generate the cross-reactivity data are provided below. These protocols are based on standard industry practices and information from assay provider datasheets.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.[10][11]

Principle: A kinase phosphorylates a synthetic peptide substrate labeled with two fluorophores (coumarin and fluorescein). A development reagent containing a site-specific protease is then added. This protease only cleaves the non-phosphorylated peptide, disrupting the FRET between the two fluorophores. The ratio of coumarin to fluorescein emission is measured to determine the extent of phosphorylation.[10]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, the FRET-peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add the test compound at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Development Reaction:

    • Add the Development Reagent to the reaction mix.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Measure the fluorescence with excitation at 400 nm and emission at 445 nm (coumarin) and 520 nm (fluorescein).

    • Calculate the emission ratio (Coumarin/Fluorescein) to determine the percentage of phosphorylation and subsequently the IC50 of the inhibitor.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to a kinase.[2][12][13]

Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer from a europium (Eu)-labeled anti-tag antibody bound to the kinase. When the tracer is bound to the kinase-antibody complex, FRET occurs. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[12]

Protocol:

  • Assay Preparation:

    • Prepare a solution of the kinase and the Eu-labeled anti-tag antibody in kinase buffer.

    • Prepare a solution of the kinase tracer.

    • Prepare serial dilutions of the test compound.

  • Assay Reaction:

    • In a microplate, add the test compound dilutions.

    • Add the kinase/antibody mixture.

    • Add the tracer solution to initiate the binding reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Measure the TR-FRET signal using a plate reader with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665 nm / 615 nm) to determine the degree of tracer displacement and the IC50 of the inhibitor.

Adapta® Universal Kinase Assay

The Adapta® Universal Kinase Assay is a homogeneous, fluorescence-based immunoassay for the detection of ADP produced during a kinase reaction.

Principle: The assay measures the amount of ADP generated by a kinase. This is achieved through a competitive binding reaction where ADP produced by the kinase displaces an Alexa Fluor® 647-labeled ADP tracer from a Eu-labeled anti-ADP antibody. The more ADP produced, the lower the TR-FRET signal.

Protocol:

  • Kinase Reaction:

    • Set up a kinase reaction containing the kinase, substrate, and ATP in a suitable buffer.

    • Add the test compound at various concentrations.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add a detection solution containing the Eu-anti-ADP antibody, the Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the kinase reaction.

    • Incubate at room temperature for at least 30 minutes.

  • Detection:

    • Measure the TR-FRET signal as described for the LanthaScreen® assay.

    • The decrease in the emission ratio is proportional to the kinase activity, allowing for the determination of the inhibitor's IC50.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by the kinase targets of this compound derivatives.

Caption: TBK1 Signaling Pathway and Inhibition.

Caption: ALK Signaling Pathway in Cancer.

Caption: TRK Signaling Pathway in Cancer.

Caption: Mps1 Signaling in Cell Cycle Control.

Conclusion

This guide provides a comparative framework for evaluating the cross-reactivity of bioactive compounds derived from the this compound scaffold. The presented data highlights the potential for developing highly selective inhibitors, such as Compound 15y for TBK1, as well as the promiscuous nature of some established kinase inhibitors like BX795 and MRT67307. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers in the field of drug discovery and development, facilitating informed decisions in the pursuit of novel and effective kinase-targeted therapies. Further comprehensive kinome scanning of novel derivatives is essential to fully characterize their selectivity profiles and therapeutic potential.

References

Benchmarking the synthetic efficiency of new catalysts for Suzuki coupling with 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Modern Catalysts for the Suzuki Coupling of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists, the 1H-pyrazolo[3,4-b]pyridine scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds. The efficient and selective arylation of the 4-chloro position of this heterocycle is a critical step in the synthesis of diverse compound libraries for drug discovery. This guide provides a comparative overview of the performance of two leading palladium catalyst systems for this transformation: a Buchwald-type precatalyst (XPhos Pd G2) and a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalyst (PEPPSI-IPr).

While a direct, side-by-side comparison for the Suzuki coupling of this compound is not extensively documented in a single study, this guide synthesizes available data from studies on structurally similar heteroaryl chlorides to provide insights into their relative performance and optimal reaction conditions.

Comparative Performance of Catalytic Systems

The choice of catalyst is paramount in achieving high yields and reaction efficiency, especially with electron-deficient heteroaryl chlorides like this compound. Below is a summary of the performance of XPhos Pd G2 and PEPPSI-IPr in relevant Suzuki-Miyaura coupling reactions.

Catalyst SystemSubstrateArylating AgentCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TON (approx.)TOF (approx. h⁻¹)
XPhos Pd G2 7-chloro-1H-pyrrolo[2,3-c]pyridine4-Fluorophenylboronic acid2K₃PO₄DMF/EtOH/H₂O100 (µW)0.593[1][2]46.593
XPhos Pd G2 7-chloro-1H-pyrrolo[2,3-c]pyridinePhenylboronic acid2K₃PO₄DMF/EtOH/H₂O100 (µW)0.592[1][2]4692
PEPPSI-IPr General Aryl ChloridesArylboronic acids1-3K₂CO₃ / KOtBuDioxane / IPART - 802 - 18High--

Note: Data for XPhos Pd G2 is based on the coupling of a structurally similar substrate, 7-chloro-1H-pyrrolo[2,3-c]pyridine.[1][2] Data for PEPPSI-IPr is generalized from its application with various aryl chlorides, as specific data for the target substrate was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction using the benchmarked catalysts are provided below. These protocols are intended as a robust starting point for researchers.

Protocol 1: Suzuki Coupling using XPhos Pd G2 Precatalyst

This protocol is adapted from a highly efficient microwave-assisted Suzuki-Miyaura cross-coupling of a related chloro-azaindole scaffold.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Solvent system: DMF/EtOH/H₂O (2:2:1)

  • Microwave vial

  • Magnetic stirrer

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Add the XPhos Pd G2 precatalyst (2 mol%).

  • Add the degassed solvent mixture of DMF/EtOH/H₂O.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: General Procedure for Suzuki Coupling using PEPPSI-IPr Catalyst

This generalized protocol is based on the established use of PEPPSI-IPr for the coupling of various aryl chlorides. Optimization for the specific substrate may be required.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • PEPPSI-IPr (1-3 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu) (2-3 equivalents)

  • Anhydrous 1,4-Dioxane or Isopropanol (IPA)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (K₂CO₃ or KOtBu, 2.5 eq.), and the PEPPSI-IPr catalyst (1-3 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane).

  • Seal the flask and heat the reaction mixture, typically between 60-80 °C, with stirring. For more reactive substrates, the reaction may proceed at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Selection and Workflow Visualization

Catalyst Characteristics:
  • XPhos Pd G2: A second-generation Buchwald precatalyst known for its high reactivity and efficiency in coupling challenging substrates, including heteroaryl chlorides.[1][2] It readily forms the active monoligated Pd(0) species.

  • PEPPSI-IPr: A highly stable N-heterocyclic carbene (NHC)-palladium precatalyst. Its primary advantage is its exceptional stability to air and moisture, allowing for easier handling without the need for a glovebox. It is effective for a broad range of cross-coupling reactions.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst Add Catalyst: - XPhos Pd G2 or PEPPSI-IPr start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 100°C, 30 min) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench Reaction (Cool to RT, add water) monitor->quench Reaction Complete extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: 4-Aryl-1H-pyrazolo[3,4-b]pyridine purify->product

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic Cycle

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Ar-Ar' reductive_elimination->product reactants Ar-Cl + Ar'B(OH)2 base Base base->transmetalation Ar'B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive operational and disposal plan for 4-Chloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound often utilized in pharmaceutical research.

This guide outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for the proper disposal of this compound, emphasizing safety and environmental responsibility. Due to its chemical properties as a chlorinated pyridine derivative, this compound is classified as a hazardous waste.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is harmful if swallowed or inhaled, and it can cause significant skin and eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Adherence to strict safety protocols is mandatory to minimize exposure risks.

Table 1: Hazard and Safety Data for this compound

ParameterInformationSource
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1]
RCRA Waste Code U196 (for Pyridine and its derivatives)
Recommended PPE Chemical safety goggles, butyl rubber or PVA gloves, lab coat, and appropriate respiratory protection. Nitrile gloves are not recommended.[2][2]

Disposal Procedures

The recommended and safest method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Experimental Protocol 1: Preparation of Waste for Incineration

This protocol details the steps for preparing solid and liquid waste containing this compound for collection by a certified waste disposal service.

Materials:

  • Waste this compound (solid or in solution)

  • Compatible hazardous waste container (e.g., high-density polyethylene or glass) with a screw cap[2]

  • Flammable solvent (e.g., ethanol or a mixture of solvents compatible with the incinerator's requirements)

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite or sand) for spills[4]

Procedure:

  • Segregation of Waste: Collect all waste containing this compound separately from other waste streams.[2] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[2]

  • Solid Waste:

    • Place pure solid this compound directly into a designated, labeled hazardous waste container.

    • For contaminated materials (e.g., weighing paper, gloves), place them in a separate, sealed bag within the main hazardous waste container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, ensure the solvent is compatible with other contents of your liquid hazardous waste container.

    • It is recommended to dilute the solution with a flammable solvent to a concentration suitable for incineration. While specific concentration limits depend on the disposal facility, a general guideline is to keep the concentration of halogenated compounds low to minimize the formation of harmful byproducts during incineration.

  • Container Labeling:

    • Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[2]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • List all constituents and their approximate percentages.

      • The date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, well-ventilated, and away from sources of ignition.[2]

  • Waste Pickup:

    • Once the container is full or has reached the designated accumulation time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Experimental Protocol 2: Spill Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Materials:

  • Personal Protective Equipment (PPE) as listed in Table 1

  • Inert absorbent material (vermiculite, sand, or commercial sorbent pads)[4]

  • Sealable plastic bags or a designated hazardous waste container for spill cleanup materials[4]

  • Decontamination solution (e.g., soap and water)

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area and, if safe to do so, ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Contain the Spill: Wearing appropriate PPE, contain the spill by surrounding it with an inert absorbent material.[4]

  • Absorb the Spill: Cover the spill with the absorbent material and allow it to fully absorb the chemical.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable plastic bag or a designated hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS department.

Incineration Parameters

For licensed disposal facilities, specific incineration conditions are required for the effective and safe destruction of halogenated organic compounds.

Table 2: Recommended Incineration Parameters for Chlorinated Pyridine Compounds

Incineration TypeTemperature Range (°C)Residence TimeKey Considerations
Rotary Kiln Incineration 820 - 1600Seconds to hoursSuitable for solid and liquid waste.[3]
Liquid Injection Incineration 650 - 16000.1 - 2 secondsFor liquid waste.[3]
Fluidized Bed Incineration 450 - 980Seconds to longer for solidsEfficient heat transfer.[3]

For waste containing more than 1% halogenated organic substances (expressed as chlorine), a minimum incineration temperature of 1100°C is recommended to ensure complete destruction.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Generate Generation of this compound Waste Segregate Segregate as Halogenated Organic Waste Generate->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in a Designated Satellite Accumulation Area Collect->Store Pickup Arrange for EHS/Contractor Pickup Store->Pickup Incinerate Incineration at a Licensed Facility Pickup->Incinerate

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Personal protective equipment for handling 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-1H-pyrazolo[3,4-b]pyridine

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 29274-28-0

  • Molecular Formula: C₆H₄ClN₃[1]

  • Molecular Weight: 153.57 g/mol [1]

Hazard Summary: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A full-face shield should be worn over goggles when there is a higher risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5][6] Gloves must be inspected prior to use. Wash and dry hands after handling.[7]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[3][5]
Respiratory Protection Fume Hood or RespiratorAll handling of this solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation.[2][8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[7][9]
Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure. The following procedures should be followed:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[9] All operations should be carried out in a well-ventilated area or a chemical fume hood.[2][8] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The recommended storage temperature is in a refrigerator.

Spill Management and Disposal Plan
  • Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[5] Collect the absorbed material into a suitable, labeled container for disposal.[10] Clean the spill area thoroughly.[5] Do not let this chemical enter the environment.[9]

  • Disposal: Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[5][9] Waste should be placed in a clearly labeled, sealed container for hazardous waste disposal.[5][10] Do not dispose of the chemical down the drain.[2]

Experimental Protocol: Safe Handling and Disposal Workflow

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls:

    • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

    • Verify that all necessary PPE is available and in good condition.

  • Handling and Use:

    • Don all required PPE as specified in the table above.

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize dust inhalation.

    • Use non-sparking tools to prevent ignition sources.[2]

    • Keep containers tightly closed when not in use.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and restrict access.

    • Follow the spill management procedures outlined above.

  • Decontamination and Waste Collection:

    • Wipe down all surfaces and equipment that have come into contact with the chemical.

    • Collect all contaminated materials, including disposable PPE, in a designated, labeled hazardous waste container.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed disposal company, following all institutional and regulatory guidelines.[10]

Process Flow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment handle_weigh Weigh and Transfer in Fume Hood prep_ppe->handle_weigh prep_setup Verify Fume Hood & Safety Showers prep_setup->prep_ppe handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area & Equipment handle_reaction->cleanup_decon emergency_spill Spill Management handle_reaction->emergency_spill emergency_exposure First Aid for Exposure handle_reaction->emergency_exposure cleanup_waste Collect Contaminated Waste cleanup_decon->cleanup_waste dispose_ppe Dispose of Contaminated PPE cleanup_waste->dispose_ppe dispose_waste Dispose of Chemical Waste via Licensed Vendor dispose_ppe->dispose_waste

References

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Retrosynthesis Analysis

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4-Chloro-1H-pyrazolo[3,4-b]pyridine

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